MS012
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H35N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26) |
Clave InChI |
ZYNUWSFRZCRKSN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MS023, a Type I PRMT Inhibitor
An in-depth analysis reveals ambiguity in the scientific literature concerning the specific molecule "MS012". While some sources denote this compound as a selective G9a-like protein (GLP) lysine (B10760008) methyltransferase inhibitor, a more extensive body of research exists for a closely related compound, MS023 , a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Given the depth of available data for MS023, which allows for a comprehensive technical guide as requested, this document will focus on the mechanism of action of MS023. This approach ensures a thorough and detailed response that aligns with the user's core requirements for quantitative data, experimental protocols, and pathway visualizations.
This guide provides a detailed overview of the biochemical and cellular mechanism of action of MS023, a potent and selective chemical probe for Type I Protein Arginine Methyltransferases.
Core Mechanism of Action
MS023 is a cell-active small molecule that potently and selectively inhibits the enzymatic activity of Type I PRMTs.[1][2][3][4][5][6] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of monomethylarginine and asymmetric dimethylarginine.[1][5][7] By inhibiting Type I PRMTs, MS023 leads to a reduction in the levels of asymmetrically dimethylated arginine on cellular proteins, thereby modulating a variety of cellular processes.[1][2][4]
A crystal structure of PRMT6 in complex with MS023 has revealed that the inhibitor binds to the substrate-binding site of the enzyme.[1][4][8] This binding mode prevents the natural substrate from accessing the catalytic site, thus inhibiting the methyltransferase activity.
Quantitative Data: Potency and Selectivity
MS023 exhibits high potency against several Type I PRMTs. The half-maximal inhibitory concentrations (IC50) have been determined through biochemical assays.
| Target | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Table 1: In vitro inhibitory potency of MS023 against Type I PRMTs.[2][3][6] |
MS023 demonstrates remarkable selectivity for Type I PRMTs over other classes of methyltransferases. It is inactive against Type II and Type III PRMTs, as well as protein lysine methyltransferases and DNA methyltransferases.[1][2][4] A structurally similar but inactive analog, MS094, serves as a negative control for experiments with MS023.[1][4][5]
In cellular assays, MS023 potently inhibits the methylation of specific histone marks.
| Cell Line | Target Histone Mark | Cellular IC50 (nM) |
| MCF7 | H4R3me2a | 9 |
| HEK293 | H3R2me2a | 56 |
| Table 2: Cellular potency of MS023 in inhibiting histone arginine methylation.[2][3] |
Signaling Pathways and Cellular Effects
The inhibition of Type I PRMTs by MS023 has been shown to impact several critical cellular signaling pathways and processes.
-
Gene Expression: Type I PRMTs, particularly PRMT1, methylate histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[7] By inhibiting this modification, MS023 can modulate the expression of genes involved in cell cycle progression and proliferation.[7]
-
RNA Metabolism: PRMT1 methylates numerous RNA-binding proteins (RBPs).[7] Inhibition of this activity by MS023 can lead to defects in RNA processing, such as pre-mRNA splicing.[7][9] This disruption of RNA metabolism can result in the accumulation of R-loops and subsequent DNA damage.[9]
-
DNA Damage Response: The DNA damage response pathway is another cellular process influenced by PRMT1 activity.[7] Treatment with MS023 has been shown to impair DNA damage repair pathways.[9]
-
Cancer Cell Growth and Apoptosis: Dysregulation of PRMTs is implicated in various cancers.[5][7] MS023 has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis.[1][8][10] For instance, in glioblastoma stem cells, MS023-mediated inhibition of PRMT1 has been linked to the downregulation of the STAT3 signaling pathway.[11]
-
Viral Mimicry Response: In certain cancer cells, MS023 treatment can induce a viral mimicry response by causing the accumulation of double-stranded RNA (dsRNA), leading to the activation of interferon-responsive genes.[8]
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MS023 | Structural Genomics Consortium [thesgc.org]
- 6. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
MS012: A Selective G9a-Like Protein (GLP) Inhibitor for Research in Oncology and Epigenetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS012 is a potent and highly selective small molecule inhibitor of G9a-Like Protein (GLP), also known as Euchromatic Histone Methyltransferase 1 (EHMT1). GLP, in a heterodimeric complex with its homolog G9a (EHMT2), is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Dysregulation of GLP/G9a activity is implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention. This compound offers researchers a valuable tool to dissect the specific roles of GLP in cellular processes and disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and its potential connection to the Unfolded Protein Response (UPR) pathway.
Introduction to this compound
This compound is a quinazoline-based compound identified as a potent and selective inhibitor of GLP. It was developed to overcome the challenge of targeting GLP specifically, given the high degree of homology in the catalytic domains of GLP and G9a.[1] this compound is a valuable research tool for investigating the distinct biological functions of GLP, which are not entirely redundant with those of G9a.[2]
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of GLP with an IC50 of 7 ± 2 nM.[2] It exhibits remarkable selectivity for GLP over its close homolog G9a, with a selectivity of over 140-fold.[2][3] This selectivity is a key advantage for researchers aiming to isolate the specific functions of GLP. This compound is a peptide-competitive inhibitor, meaning it competes with the histone substrate for binding to the enzyme's active site.
Table 1: Biochemical Activity and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. G9a | Reference |
| GLP (EHMT1) | 7 ± 2 | >140-fold | |
| G9a (EHMT2) | 992 ± 337 | - |
This compound has also been profiled against a broad panel of other methyltransferases, demonstrating high selectivity.
Cellular Activity
While specific cellular data for this compound is emerging, the effects of other potent and selective G9a/GLP inhibitors, such as UNC0638 and UNC0642, provide strong indicators of its expected cellular activity.
Inhibition of H3K9 Dimethylation
Treatment of cells with G9a/GLP inhibitors leads to a concentration-dependent reduction in global H3K9me2 levels. For example, UNC0638, a potent G9a/GLP inhibitor, reduces H3K9me2 levels in MDA-MB-231 breast cancer cells with an IC50 of 81 nM. It is anticipated that this compound will similarly decrease H3K9me2 levels in various cell lines, providing a direct measure of its on-target activity in a cellular context.
Cytotoxicity in Cancer Cell Lines
Inhibition of G9a/GLP has been shown to induce apoptosis and reduce the viability of various cancer cell lines. The related G9a/GLP inhibitor UNC0642 has demonstrated cytotoxic effects in human bladder cancer cell lines, with IC50 values in the micromolar range.
Table 2: Cytotoxicity of the G9a/GLP Inhibitor UNC0642 in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| T24 | 9.85 ± 0.41 | |
| J82 | 13.15 ± 1.72 | |
| 5637 | 9.57 ± 0.37 |
It is expected that this compound will exhibit similar cytotoxic effects in various cancer cell lines, making it a valuable tool for cancer research.
This compound and the Unfolded Protein Response (UPR)
Recent studies have uncovered a link between G9a/GLP activity and the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inhibition of G9a has been shown to induce ER stress and apoptosis in esophageal squamous cell carcinoma. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.
Caption: Proposed mechanism of this compound inducing the Unfolded Protein Response.
Inhibition of GLP by this compound may lead to an accumulation of unfolded or misfolded proteins, thereby triggering the UPR. This can result in either an adaptive response to restore protein homeostasis or, in cases of prolonged stress, the induction of apoptosis. This connection makes this compound a valuable tool for studying the interplay between epigenetic regulation and cellular stress responses in cancer.
Experimental Protocols
Biochemical GLP Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from the methods used to characterize this compound.
Materials:
-
Recombinant human GLP enzyme
-
S-[³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Biotinylated H3 (1-25) peptide substrate
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a microplate, add the assay buffer, [³H]-SAM, and the GLP enzyme.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the biotinylated H3 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the GLP Scintillation Proximity Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against GLP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and incubate on ice.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the tubes to room temperature and centrifuge at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting on the soluble fractions using an anti-GLP antibody to detect the amount of soluble GLP at each temperature.
-
A shift in the melting curve of GLP in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for UPR Markers
To investigate the effect of this compound on the UPR pathway, the expression and phosphorylation status of key UPR proteins can be assessed by Western blotting.
Procedure:
-
Treat cells with this compound at various concentrations and time points. Include a positive control for UPR induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against key UPR markers, such as:
-
p-PERK and total PERK
-
p-IRE1α and total IRE1α
-
ATF6 (for cleavage)
-
ATF4
-
CHOP (a pro-apoptotic UPR target)
-
BiP/GRP78 (an ER chaperone)
-
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.
Conclusion
This compound is a powerful and selective chemical probe for the study of GLP methyltransferase. Its high potency and selectivity make it an invaluable tool for elucidating the specific roles of GLP in various biological processes, including gene regulation, and its potential involvement in diseases such as cancer. The established link between G9a/GLP and the UPR pathway opens up new avenues of research into the interplay between epigenetics and cellular stress responses. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further our understanding of GLP biology and its therapeutic potential.
References
- 1. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Role of Small Molecule Inhibitors of SETD8 in Epigenetic Regulation
Disclaimer: The term "MS012" did not correspond to a specific, publicly documented molecule with a defined role in epigenetic regulation in the conducted search. However, the query's focus on epigenetic regulation points towards the potential interest in small molecule inhibitors of key epigenetic enzymes. This guide will focus on potent and selective inhibitors of SETD8, a crucial lysine (B10760008) methyltransferase, as a representative example of targeted epigenetic regulation. SETD8 inhibitors are a significant area of research in oncology and other fields, and their mechanisms of action provide a clear illustration of the principles of epigenetic modulation by small molecules.
Introduction to SETD8: A Key Epigenetic Regulator
SETD8, also known as KMT5A or PR-SET7, is a protein lysine methyltransferase that plays a critical role in epigenetic regulation. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1)[1][2][3][4][5]. This specific histone mark is involved in a multitude of cellular processes, including:
-
Cell Cycle Progression: The levels of SETD8 and H4K20me1 are tightly regulated throughout the cell cycle, with peaks in the G2/M phase, suggesting a role in mitotic regulation[4][6].
-
DNA Damage Response: H4K20 methylation is crucial for the recruitment of DNA damage response proteins, such as 53BP1, to sites of DNA double-strand breaks[2][3].
-
Transcriptional Regulation: SETD8 can influence gene expression through H4K20me1 marks and by methylating non-histone proteins[4].
-
Chromatin Compaction: The methylation state of H4K20 is linked to changes in chromatin structure, with higher methylation states (H4K20me2/me3) being associated with more compact chromatin in quiescent cells[6][7].
Beyond histones, SETD8 also methylates several non-histone proteins, including p53 and Proliferating Cell Nuclear Antigen (PCNA), further expanding its regulatory influence on cellular functions like tumor suppression and DNA replication[1][2][3][5]. Given its significant roles, particularly in cell proliferation and DNA repair, SETD8 has emerged as a promising therapeutic target in oncology.
Small Molecule Inhibitors of SETD8
The development of potent and selective small-molecule inhibitors of SETD8 is a key strategy for the pharmacological interrogation of its functions and for potential therapeutic applications. These inhibitors can be broadly categorized based on their mechanism of action, with some being competitive with the cofactor S-adenosyl-l-methionine (SAM) and others being substrate-competitive.
Representative SETD8 Inhibitors
Several small molecule inhibitors of SETD8 have been identified and characterized. The following table summarizes key quantitative data for some of these compounds.
| Compound | Type | IC50 (µM) | Selectivity | Reference |
| UNC0379 | Substrate-competitive | ~2.5 (Biochemical Assay) | Selective over 15 other methyltransferases | [1][3] |
| SPS8I1 (NSC663284) | Not specified | 0.21 ± 0.03 | Selective over a panel of other protein methyltransferases | [4] |
| SPS8I2 (BVT948) | Not specified | Not specified | Shows selectivity for SETD8 | [4] |
| SPS8I3 (Ryuvidine) | Not specified | Not specified | Validated as a potent SETD8 inhibitor | [4] |
| Nahuoic acid A | Cofactor-competitive | Not specified | Known selective inhibitor of SETD8 | [1][3] |
Mechanism of Action of SETD8 Inhibition
The inhibition of SETD8's methyltransferase activity leads to a reduction in the levels of H4K20me1 and methylation of its non-histone substrates. This has several downstream consequences that are of therapeutic interest.
Impact on Cell Cycle and Proliferation
Inhibition of SETD8 has been shown to induce cell cycle arrest, particularly in the S/G2/M phases, which is consistent with the role of H4K20me1 in mitosis[4]. This anti-proliferative effect makes SETD8 inhibitors attractive candidates for cancer therapy.
Activation of p53 Pathway
SETD8 methylates the tumor suppressor protein p53, marking it for degradation. Inhibition of SETD8 can therefore lead to the stabilization and activation of p53, promoting apoptosis in cancer cells[2].
Disruption of DNA Damage Response
By preventing the methylation of H4K20, SETD8 inhibitors can impair the recruitment of 53BP1 to sites of DNA damage, potentially sensitizing cancer cells to DNA-damaging agents[2].
Effects on Ribosome Biogenesis
Recent studies have revealed a link between SETD8 inhibition and nucleolar stress, leading to impaired ribosome biogenesis. This suggests that cancers with high rates of ribosome production may be particularly vulnerable to SETD8 inhibitors[2].
Experimental Protocols
This section provides an overview of key experimental methodologies used to study SETD8 and its inhibitors.
In Vitro SETD8 Inhibition Assay (Example)
This protocol describes a general method for assessing the inhibitory activity of a compound against SETD8 in a biochemical assay.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (cofactor)
-
Test compound (e.g., a potential SETD8 inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SETD8 enzyme, and the histone H4 peptide substrate.
-
Add the test compound at various concentrations (and a vehicle control).
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated radiolabeled cofactor.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Assay for H4K20me1 Levels (Western Blot)
This protocol outlines the steps to measure the effect of a SETD8 inhibitor on cellular H4K20me1 levels.
Materials:
-
Cancer cell line of interest (e.g., a line with high SETD8 expression)
-
Cell culture medium and supplements
-
SETD8 inhibitor
-
Lysis buffer
-
Primary antibodies (anti-H4K20me1, anti-total H4)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the SETD8 inhibitor at various concentrations for a desired time (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against H4K20me1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H4 as a loading control.
-
Quantify the band intensities to determine the relative change in H4K20me1 levels.
Signaling Pathways and Visualizations
The following diagrams illustrate key pathways and experimental workflows related to SETD8 and its inhibition.
Caption: The signaling pathway of SETD8, illustrating its role in methylating histone and non-histone substrates.
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship studies of SETD8 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. H4K20 methylation regulates quiescence and chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H4K20 methylation regulates quiescence and chromatin compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective GLP Inhibitor MS012: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS012 is a potent and highly selective small molecule inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). GLP, in a heterodimeric complex with its homolog G9a (EHMT2), is the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome. These methylation marks are critical epigenetic signals for transcriptional repression. By selectively inhibiting GLP, this compound provides a powerful chemical tool to probe the specific functions of GLP in health and disease, and represents a promising lead for the development of novel epigenetic therapies. This guide provides an in-depth overview of this compound, its mechanism of action, its effects on histone methylation, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target
This compound is a quinazoline-based compound identified as a selective inhibitor of GLP.[1] GLP and G9a are SET domain-containing lysine methyltransferases that play a crucial role in gene silencing and the maintenance of cellular identity. They function as a heterodimer, which is the predominant active form in vivo, to catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 9 on histone H3.[1] The resulting H3K9me1 and H3K9me2 marks serve as binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which mediate chromatin compaction and transcriptional repression.
Given the high degree of homology between GLP and G9a, developing selective inhibitors has been a significant challenge. This compound demonstrates remarkable selectivity for GLP over G9a and a wide range of other histone methyltransferases, making it an invaluable tool for dissecting the distinct biological roles of GLP.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the substrate-binding site of GLP. Its mechanism is uncompetitive with respect to the cofactor SAM, meaning it binds to the enzyme-SAM complex.[1] This binding prevents the histone H3 tail from accessing the catalytic site, thereby inhibiting the methylation of H3K9.
dot
Caption: Signaling pathway of GLP-mediated H3K9 methylation and its inhibition by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been extensively characterized through biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | GLP | 7 |
| This compound | G9a | >1000 |
Data sourced from Xiong et al., 2017.[1]
Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases
| Methyltransferase | % Inhibition at 1 µM this compound |
| GLP | >95% |
| G9a | <10% |
| SETD7 | <5% |
| SUV39H2 | <5% |
| MLL1 | <5% |
| EZH2 | <5% |
| PRMT1 | <5% |
| CARM1 (PRMT4) | <5% |
| PRMT6 | <5% |
This table represents a summary of selectivity data, indicating high selectivity for GLP.
Effects on Histone Methylation
The primary effect of this compound on histone methylation is the selective reduction of H3K9me1 and H3K9me2 levels. This effect has been demonstrated in cellular assays, typically using Western blotting or immunofluorescence. Treatment of cells with this compound leads to a dose- and time-dependent decrease in global H3K9me2 levels, without significantly affecting other histone methylation marks such as H3K9me3 or H3K27me3.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used in the characterization of this compound.
In Vitro Histone Methyltransferase (HMT) Assay (SAHH-Coupled Assay)
This assay quantitatively measures the enzymatic activity of GLP and the inhibitory effect of this compound by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Recombinant human GLP enzyme
-
S-adenosyl-L-methionine (SAM)
-
Histone H3 (1-25) peptide substrate
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Thiol-detecting fluorescent probe (e.g., ThioGlo)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound and control compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAHH, and the histone H3 peptide substrate.
-
Add this compound or DMSO (vehicle control) to the wells of the assay plate at various concentrations.
-
Add the GLP enzyme to the wells and pre-incubate with the compound for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution of SAM.
-
Incubate the reaction at 30°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the generated homocysteine by adding the thiol-detecting fluorescent probe.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Reduction Assay (Western Blot)
This protocol details the assessment of this compound's effect on endogenous H3K9me2 levels in a cellular context.
Materials:
-
MDA-MB-231 human breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified duration (e.g., 48 or 72 hours).
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the discovery and characterization of this compound.
dot
References
Investigating the Cellular Targets of MS012: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and highly selective chemical probe targeting the G9a-like protein (GLP), also known as EHMT1. GLP, in a heterodimeric complex with G9a (EHMT2), is a key protein lysine (B10760008) methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. Due to the distinct physiological and pathological roles of GLP and G9a, selective inhibitors like this compound are invaluable tools for dissecting their individual biological functions and exploring their therapeutic potential. This guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized against a panel of protein methyltransferases. The following tables summarize the key quantitative data, demonstrating its high potency and selectivity for GLP.
Table 1: In Vitro Inhibitory Activity of this compound against GLP and G9a
| Target | IC50 (nM) |
| GLP (EHMT1) | 7 ± 2 |
| G9a (EHMT2) | >1000 |
Data represents the mean ± standard deviation.
Table 2: Selectivity Profile of this compound against a Panel of Protein Methyltransferases
| Target | % Inhibition at 1 µM |
| SETD2 | <10% |
| SETD7 | <10% |
| SETD8 | <10% |
| SUV39H2 | <10% |
| MLL1 | <10% |
| MLL4 | <10% |
| DOT1L | <10% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT4 (CARM1) | <10% |
| PRMT5 | <10% |
| PRMT6 | <10% |
| DNMT1 | <10% |
This table presents a subset of the screening data, highlighting the high selectivity of this compound.
Mechanism of Action
Kinetic studies have revealed that this compound is a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor of GLP. This means that this compound binds to the substrate-binding pocket of the enzyme, competing with the histone tail for binding. Its efficacy is enhanced at higher concentrations of the methyl donor, SAM.
Experimental Protocols
In Vitro GLP/G9a Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human GLP or G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
SAM (unlabeled)
-
This compound or other test compounds dissolved in DMSO
-
Stop Solution: 5 M Guanidine Hydrochloride
-
Streptavidin-coated SPA beads
-
Microplates (384-well)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a 384-well plate by adding the following in order:
-
Assay Buffer
-
Recombinant GLP or G9a enzyme (final concentration ~1-5 nM)
-
This compound or DMSO vehicle control (at desired concentrations)
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated H3 peptide (final concentration ~200 nM) and [³H]-SAM (final concentration ~200 nM).
-
Incubate the reaction at room temperature for 1 hour.
-
Terminate the reaction by adding the Stop Solution.
-
Add Streptavidin-coated SPA beads to each well.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest (e.g., HEK293T)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors
-
Antibodies: Primary antibody against GLP, and a corresponding secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours at 37°C.
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for GLP.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity (representing soluble GLP) as a function of temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Western Blot for Cellular H3K9me2 Levels
This assay assesses the downstream cellular effect of this compound by measuring the global levels of H3K9 di-methylation.
Materials:
-
Cells of interest (e.g., MCF-7)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 48-72 hours).
-
Histone Extraction or Whole-Cell Lysis:
-
For histone extraction (recommended for cleaner results): Harvest cells, lyse the cytoplasm, and isolate nuclei. Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).
-
For whole-cell lysis: Wash cells with PBS and lyse directly in RIPA buffer. Sonicate the lysate to shear chromatin.
-
-
Protein Quantification: Determine the protein concentration of the lysates or extracted histones.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (a 15% gel is recommended for good histone resolution).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histones across lanes.
-
Analysis: Quantify the band intensities for H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in H3K9me2 levels upon treatment with this compound.
Visualizations
Caption: G9a/GLP signaling pathway leading to gene silencing.
Caption: Workflow for identifying and validating this compound's cellular target.
Caption: Logical relationships between this compound, GLP, and downstream effects.
The Function of MS012: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on MS012, a potent and selective inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 1 (EHMT1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Core Function and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high selectivity for GLP over its close homolog, G9a (EHMT2). GLP and G9a are key protein lysine methyltransferases that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. These enzymes can form a heterodimer and play crucial roles in various cellular processes, including gene regulation, and their dysregulation has been implicated in diseases such as cancer and inflammatory disorders.[1][2]
This compound acts as a peptide-competitive inhibitor , binding to the substrate-binding pocket of GLP, thereby preventing its interaction with histone tails and other substrates.[3] This mechanism effectively blocks the methyltransferase activity of GLP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against GLP and G9a, providing a clear measure of its selectivity.
Table 1: Inhibitory Potency of this compound against GLP and G9a
| Target | IC50 (nM) | Selectivity (G9a/GLP) |
| GLP (EHMT1) | 7 | >140-fold |
| G9a (EHMT2) | 992 |
Data compiled from multiple studies.[4]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of this compound.
AlphaLISA Assay for GLP/G9a Inhibition
This assay is used to quantify the methyltransferase activity of GLP and G9a and to determine the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant human GLP or G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl donor
-
This compound or other test compounds
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
Add 2.5 µL of 4x enzyme solution (e.g., 0.4 nM final concentration for GLP) to the wells of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilutions or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x substrate/cofactor mix containing biotinylated H3 peptide (e.g., 100 nM final concentration) and SAM (e.g., 1 µM final concentration).
-
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Stop the reaction and detect the methylated product by adding 5 µL of a 5x solution of AlphaLISA Acceptor beads (e.g., 20 µg/mL final concentration).
-
Incubate for 1 hour at room temperature in the dark.
-
Add 5 µL of a 5x solution of Streptavidin-coated Donor beads (e.g., 20 µg/mL final concentration).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of H3K9 dimethylation.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to directly measure the binding affinity of this compound to GLP and to determine the thermodynamic parameters of their interaction.
Materials:
-
Purified recombinant GLP protein
-
This compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified GLP protein against the ITC buffer extensively.
-
Dissolve this compound in the final dialysis buffer to ensure a perfect match.
-
-
ITC Experiment Setup:
-
Fill the sample cell (typically ~200 µL) with the GLP protein solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
-
-
Titration:
-
Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of ~150 seconds between injections to allow the signal to return to baseline.
-
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to GLP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Engagement
This assay is used to investigate the effect of this compound on the binding of specific proteins, such as Keap1 and NF-κB p50, to the promoter regions of target genes within cells.
Materials:
-
Cell line of interest (e.g., mouse embryonic fibroblasts)
-
This compound
-
Formaldehyde (B43269) for cross-linking
-
ChIP lysis buffer, shear buffer, and wash buffers
-
Antibodies specific for the protein of interest (e.g., anti-Keap1, anti-NF-κB p50)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for qPCR targeting the promoter regions of interest (e.g., Ifnb1, Tnf, Il6)
-
qPCR instrument and reagents
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Induce the signaling pathway of interest if necessary (e.g., with a viral infection mimic).
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium (e.g., 1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody.
-
Capture the antibody-protein-DNA complexes by adding protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Quantify the amount of precipitated DNA corresponding to specific gene promoters using qPCR with specific primers.
-
Normalize the results to the input DNA.
-
Signaling Pathways and Visualizations
This compound's inhibition of GLP has implications for various signaling pathways. The following diagrams, created using the DOT language, visualize these relationships.
Mechanism of GLP Inhibition by this compound
This diagram illustrates how this compound competitively inhibits the methyltransferase activity of GLP.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments to characterize the function of this compound.
This compound and the NF-κB Signaling Pathway
Research suggests that GLP/G9a inhibition can modulate the NF-κB signaling pathway. This compound has been shown to enhance the binding of Keap1 and the NF-κB p50 subunit to the promoters of certain virus-induced genes, suggesting a role in regulating inflammatory responses.
This guide provides a foundational understanding of the early-stage research surrounding this compound. Further investigation is warranted to fully elucidate its therapeutic potential in various disease contexts. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
The Epigenetic Modulator MS012: A Technical Guide to its Potential in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of developmental biology is entering a new era, with a growing focus on the epigenetic mechanisms that orchestrate cellular differentiation and lineage commitment. Among the key players in this intricate regulatory network are histone methyltransferases, which dynamically shape the chromatin landscape to control gene expression. This technical guide provides an in-depth exploration of MS012, a potent and selective small molecule inhibitor of the G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). We delve into the critical role of the GLP/G9a complex in developmental processes, summarize the biochemical and cellular activity of this compound and related compounds, and provide detailed experimental protocols for its application in developmental biology research. Furthermore, we visualize the key signaling pathways influenced by GLP/EHMT1 and provide a framework for utilizing this compound as a chemical probe to dissect the epigenetic control of embryogenesis and cell fate determination.
Introduction: The Role of GLP/EHMT1 in Developmental Biology
G9a-like protein (GLP), or EHMT1, is a crucial histone methyltransferase that, primarily in a heterodimeric complex with its homolog G9a (EHMT2), catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These methylation marks are predominantly associated with transcriptional repression and the establishment and maintenance of heterochromatin.
The GLP/G9a complex plays a fundamental role in numerous developmental processes, including:
-
Embryogenesis: Homozygous deletion of either GLP or G9a results in early embryonic lethality in mice, highlighting their indispensable role in development. This is attributed to their function in silencing key developmental genes and maintaining the epigenetic landscape required for proper lineage specification.[1][2]
-
Oogenesis: GLP is critical for oocyte maturation, fertilization, and subsequent embryo development. Loss of GLP in oocytes leads to severe developmental defects and embryonic lethality before embryonic day 12.5.[3][4]
-
Pluripotency and Differentiation: The GLP/G9a complex is instrumental in regulating the expression of core pluripotency transcription factors such as OCT4, SOX2, and NANOG.[1] Inhibition of GLP/G9a can lead to the reactivation of silenced pluripotency-associated genes.
-
Lineage Commitment: During hematopoietic stem cell differentiation, GLP/G9a activity is essential for the progressive patterning of H3K9me2, which helps to repress promiscuous gene expression and guide lineage commitment.
Given its central role in these fundamental processes, the targeted inhibition of GLP/EHMT1 presents a powerful strategy for investigating the epigenetic regulation of development and for directing cell fate in regenerative medicine applications.
This compound: A Selective Chemical Probe for GLP/EHMT1
This compound is a potent and selective inhibitor of GLP/EHMT1. Its selectivity for GLP over the closely related G9a makes it a valuable tool for dissecting the specific functions of GLP in cellular processes.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and other relevant G9a/GLP inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GLP | 7 ± 2 | >140-fold vs G9a | |
| G9a | 992 ± 337 | |||
| UNC0638 | GLP | 19 ± 1 | ~1-fold vs G9a | |
| G9a | < 15 | |||
| BIX-01294 | GLP | 700 | ~2.7-fold vs G9a | |
| G9a | 1900 |
Table 1: In Vitro Inhibitory Activity of GLP/G9a Inhibitors. This table provides a comparative overview of the potency and selectivity of this compound and other commonly used G9a/GLP inhibitors.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| UNC0638 | MDA-MB-231 | H3K9me2 reduction | 81 ± 9 | |
| UNC0638 | PWS Fibroblasts | Gene activation | ~1000-4000 | |
| BIX-01294 | Porcine SCNT embryos | Developmental enhancement | 50 |
Table 2: Cellular Activity of GLP/G9a Inhibitors. This table highlights the effective concentrations of G9a/GLP inhibitors in various cell-based assays relevant to developmental processes.
Signaling Pathways Modulated by GLP/EHMT1
GLP/EHMT1 exerts its influence on developmental biology primarily through the epigenetic regulation of gene expression. A key pathway it modulates is the pluripotency gene regulatory network.
References
- 1. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EHMT1/GLP; Biochemical Function and Association with Brain Disorders [mdpi.com]
- 3. stemcell.com [stemcell.com]
- 4. Optimization of Protocols for Derivation of Mouse Embryonic Stem Cell Lines from Refractory Strains, Including the Non Obese Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MS012: A Selective Inhibitor of G9a-Like Protein (GLP)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of epigenetic research, the targeted inhibition of histone methyltransferases offers a promising avenue for therapeutic intervention in various diseases, including cancer. G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1), and its homolog G9a (EHMT2) are primary enzymes responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These modifications are crucial epigenetic marks that contribute to gene silencing and the formation of heterochromatin. While G9a and GLP often function as a heterodimer, they possess distinct, non-redundant roles in cellular processes. The development of selective inhibitors for each of these enzymes is therefore critical to dissect their individual functions and to develop more targeted therapeutic strategies. This technical guide details the discovery, synthesis, and characterization of MS012, a potent and selective small-molecule inhibitor of GLP.
Discovery of this compound: A Shift from Dual to Selective Inhibition
The development of this compound stemmed from previous work on dual G9a/GLP inhibitors. Early inhibitors, such as BIX01294 and later, more potent compounds like UNC0638, targeted both enzymes.[1][2] While these dual inhibitors were valuable tools, the high degree of homology between the catalytic domains of G9a and GLP presented a significant challenge in developing selective inhibitors.
The journey to this compound began with the screening of a library of quinazoline-based compounds, the same chemical scaffold as the dual inhibitors. This screening led to the identification of a precursor compound, MS0124, which demonstrated a notable 34-fold selectivity for GLP over G9a.[1] This breakthrough provided a crucial starting point for a structure-activity relationship (SAR) study aimed at further enhancing this selectivity. Through systematic chemical modifications, this effort culminated in the discovery of this compound, a compound with a remarkable greater than 140-fold selectivity for GLP over G9a in biochemical assays.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The core quinazoline scaffold is constructed, followed by the addition of the piperidine (B6355638) moiety and subsequent functional group modifications that were identified as crucial for GLP selectivity during the SAR studies. A representative synthetic procedure for this compound is detailed in the publication by Xiong et al. (2017).[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound was rigorously quantified using biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) values were determined through radioactivity-based scintillation proximity assays, while binding affinities (Kd) were measured by isothermal titration calorimetry (ITC).
| Compound | GLP IC50 (nM) | G9a IC50 (nM) | Selectivity (G9a/GLP) |
| This compound | 7 | >1000 | >140-fold |
| MS0124 | 13 ± 4 | 440 ± 63 | 34-fold |
| UNC0638 | 19 | <15 | ~1 (Dual Inhibitor) |
| Table 1: Biochemical IC50 values of this compound and related compounds against GLP and G9a.[1][2] |
| Compound | GLP Kd (nM) | G9a Kd (nM) | Selectivity (G9a/GLP) |
| This compound | 46 ± 15 | 610 ± 68 | 13-fold |
| MS0124 | 40 ± 5 | 445 ± 40 | 11-fold |
| Table 2: Biophysical binding affinities (Kd) of this compound and MS0124 to GLP and G9a in the presence of the cofactor SAM.[1] |
This compound was also profiled against a panel of other methyltransferases to assess its broader selectivity, demonstrating high selectivity for GLP.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the cofactor S-adenosylmethionine (SAM).[1] Co-crystal structures of this compound in complex with the catalytic domains of both GLP and G9a revealed that the inhibitor binds to the substrate-binding pocket.[1][3][4] Despite the high sequence identity of the active sites, subtle conformational differences are exploited by this compound to achieve its remarkable selectivity for GLP. By occupying the substrate-binding site, this compound prevents the binding of histone H3 and other substrates, thereby inhibiting the transfer of a methyl group from SAM to lysine 9 of histone H3. This leads to a reduction in H3K9me1 and H3K9me2 levels in cells.
Experimental Protocols
Biochemical Methyltransferase Scintillation Proximity Assay (SPA)
This assay measures the enzymatic activity of GLP and G9a by quantifying the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM potassium phosphate (B84403) pH 8.0, 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100).
-
Compound Incubation: In a 96-well plate, add the test compounds (like this compound) at various concentrations.
-
Enzyme and Substrate Addition: Add the recombinant GLP or G9a enzyme, the histone H3 (1-25) peptide substrate, and a mixture of cold SAM and [³H]-SAM.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding a quench buffer containing excess cold SAM.
-
Signal Detection: Add streptavidin-coated SPA beads. The biotinylated and now tritiated peptide binds to the beads, bringing the tritium (B154650) in proximity to the scintillant in the beads, which generates a light signal.
-
Data Analysis: Measure the signal using a scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the inhibitor and the enzyme.
-
Sample Preparation: Prepare solutions of the recombinant GLP or G9a enzyme in the sample cell and the inhibitor (this compound) in the injection syringe, both in the same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl) containing the cofactor SAM.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while monitoring the heat change.
-
Data Acquisition: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Assay for H3K9 Methylation (Western Blot)
This assay assesses the ability of the inhibitor to modulate H3K9 methylation levels within a cellular context.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MDA-MB-231) and treat the cells with varying concentrations of the inhibitor (this compound) for a specified duration (e.g., 48 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins, typically using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blot: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me2). Also, probe with an antibody against total histone H3 as a loading control.
-
Secondary Antibody and Detection: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the relative change in H3K9me2 levels upon inhibitor treatment.
Conclusion
This compound represents a significant advancement in the field of epigenetics, providing a highly selective chemical probe to investigate the specific biological roles of GLP. Its discovery and detailed characterization, as outlined in this guide, offer a valuable resource for researchers exploring the therapeutic potential of targeting histone methyltransferases. The methodologies described herein can be adapted for the evaluation of other epigenetic modulators, contributing to the broader efforts in drug discovery and development.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5ttg - Crystal structure of catalytic domain of GLP with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. 5ttf - Crystal structure of catalytic domain of G9a with this compound - Summary - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Notes and Protocols for MS012 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MS012, a potent and selective inhibitor of G9a-like protein (GLP) lysine (B10760008) methyltransferase, in cell culture experiments. The provided protocols and data will enable researchers to effectively investigate the biological roles of GLP and the therapeutic potential of its inhibition.
Introduction
This compound is a small molecule inhibitor that selectively targets the G9a-like protein (GLP), also known as euchromatic histone-lysine N-methyltransferase 1 (EHMT1). GLP, in a heterodimeric complex with G9a (EHMT2), is a key enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These histone modifications are crucial epigenetic marks associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. This compound offers a valuable tool to dissect the specific functions of GLP in cellular processes.[1]
Mechanism of Action
This compound acts as a covalent irreversible inhibitor of GLP by targeting a cysteine residue (Cys1186 in GLP) located at the substrate-binding site. This covalent modification leads to the inactivation of the enzyme's methyltransferase activity. By inhibiting GLP, this compound prevents the methylation of H3K9, leading to a more open chromatin state and potentially reactivating the expression of silenced tumor suppressor genes. The inhibition of G9a/GLP has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT116 | Colon Carcinoma | 24.08 ± 0.31 | 48 |
| MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method. It is recommended that researchers determine the IC50 for their cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex or gently sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for H3K9me2
This protocol details the procedure for detecting changes in the levels of H3K9 dimethylation upon treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K9me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K9me2 antibody and anti-total Histone H3 antibody (at the recommended dilutions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal to determine the relative change in methylation levels.
Visualizations
Signaling Pathway of GLP Inhibition by this compound
References
Application Notes and Protocols for MS012 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and selective small molecule inhibitor of G9a-Like Protein (GLP) lysine (B10760008) methyltransferase. GLP, along with its close homolog G9a, plays a crucial role in gene expression regulation through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of these enzymes has been implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the specific functions of GLP in biological systems.
These application notes provide a summary of the available information on this compound and general guidance for its use in in vivo studies based on standard preclinical research practices. It is critical to note that, to date, no specific in vivo dosage, administration, or efficacy data for this compound has been published in the peer-reviewed scientific literature. The information presented here is based on the compound's known in vitro properties and general protocols for similar small molecule inhibitors used in animal research. Researchers must perform their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and research question.
This compound: In Vitro Activity
Published research has primarily focused on the biochemical and cellular characterization of this compound.
| Parameter | Value | Reference |
| Target | G9a-Like Protein (GLP) lysine methyltransferase | [1][2] |
| Potency (IC₅₀) | Not explicitly reported, but described as potent | [1] |
| Selectivity | >140-fold selective for GLP over G9a | [1][2] |
Proposed In Vivo Study Design: General Protocols
The following protocols are generalized guidelines and must be adapted and optimized for specific experimental needs.
Animal Models
The choice of animal model will depend on the research question. For oncology studies, common models include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with the immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer spontaneously.
Formulation and Administration Route
The solubility of this compound will dictate the appropriate formulation and administration route. For many small molecule inhibitors, common formulations and routes include:
-
Formulation:
-
For Intraperitoneal (IP) or Intravenous (IV) injection: The compound may be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
For Oral (PO) gavage: The compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
-
Administration Route:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, offering good systemic exposure.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and clinical potential.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability but can have a more rapid clearance.
-
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for an in vivo efficacy study using a xenograft model.
Dose Escalation and Maximum Tolerated Dose (MTD) Study Protocol
Prior to efficacy studies, it is essential to determine the MTD of this compound.
-
Animal Selection: Use a small cohort of healthy mice of the same strain, age, and sex as will be used in the efficacy study.
-
Dose Groups: Establish several dose groups with escalating concentrations of this compound (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the chosen route daily for 5-7 days.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, etc.).
-
Signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Signaling Pathway of G9a/GLP
This compound targets the GLP methyltransferase, which, in a heterodimer with G9a, is responsible for the mono- and dimethylation of H3K9. This epigenetic modification is generally associated with transcriptional repression.
Conclusion
This compound is a valuable research tool for studying the role of GLP in health and disease. While specific in vivo data is currently lacking in the public domain, the general protocols outlined in these application notes provide a starting point for researchers to design and conduct their own rigorous preclinical studies. It is imperative that researchers perform thorough dose-finding and toxicity assessments to establish a safe and effective dosage of this compound for their chosen animal model.
References
Protocol for Dissolving and Storing MS012: A Selective G9a-like Protein (GLP) Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 1 (EHMT1). GLP, in a heterodimeric complex with G9a (EHMT2), is a key histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic modifications are crucial for regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. This compound offers high selectivity for GLP over G9a, making it a valuable tool for dissecting the specific roles of GLP in biological processes. This document provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Data Presentation
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Source |
| Physical Form | White to beige powder | Sigma-Aldrich[1] |
| Molecular Weight | 415.57 g/mol | N/A |
| Solubility in DMSO | 2 mg/mL (clear with warming) | Sigma-Aldrich[1] |
| Recommended Storage of Powder | 2-8°C | Sigma-Aldrich[1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | General Laboratory Practice |
| Stock Solution Stability | Data not currently available. It is recommended to use freshly prepared solutions or conduct stability studies. | General Laboratory Practice |
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: In a clean and calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous/sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 240.6 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 415.57 g/mol ).
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the solution is not completely clear, gentle warming in a water bath at 37°C for 5-10 minutes with intermittent vortexing may be required to fully dissolve the compound.[1]
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the concentrated DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, a 1:100 dilution of the 10 mM stock will result in a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution or the stock solution directly into the pre-warmed cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.
-
Application: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualization
Signaling Pathway of G9a/GLP Complex and Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of the G9a/GLP signaling pathway.
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for NK012 in Cancer Research Models
Introduction
NK012 is a novel, nanodevice-based formulation of SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan (B1672180) (CPT-11).[1][2][3] This formulation consists of SN-38 encapsulated within polymeric micelles, which allows for improved solubility and delivery of the highly potent but poorly water-soluble SN-38.[3][4] The nanostructure of NK012, with a particle size of approximately 20 nm, is designed to take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues, leading to preferential accumulation at the tumor site. Preclinical and clinical studies have demonstrated the potential of NK012 in various cancer models, showing significant antitumor activity and a manageable safety profile.
These application notes provide an overview of the use of NK012 in cancer research, including its mechanism of action, and protocols for in vitro and in vivo studies.
Mechanism of Action
The active component of NK012 is SN-38, a potent inhibitor of DNA topoisomerase I. Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress in the DNA double helix. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest, primarily in the S phase, and ultimately leading to apoptosis.
Studies have also indicated that SN-38 can induce apoptosis through the p53 pathway and is influenced by the Akt signaling pathway. Furthermore, SN-38 has been shown to activate the p38 MAPK pathway in response to the DNA damage it induces. A recent study has also suggested that SN-38 can stimulate the STING (stimulator of interferon genes) pathway, indicating a potential role in modulating the tumor microenvironment and inducing an anti-tumor immune response.
Signaling Pathway of NK012 (SN-38)
Caption: Signaling pathway of NK012's active metabolite, SN-38.
Quantitative Data from Preclinical and Clinical Studies
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 of NK012 (as SN-38) | Fold-Potency vs. CPT-11 | Reference |
| Various Glioma Lines | Glioma | Not specified | 34 to 444-fold more potent | |
| Lung and Colon Cancer Lines | Lung and Colon Cancer | Not specified | Higher cytotoxic effect |
In Vivo Antitumor Efficacy in Xenograft Models
| Cancer Model | Treatment | Outcome | Reference |
| HT-29 Human Colorectal Cancer | NK012 | Significantly potent antitumor activity compared to CPT-11 | |
| SBC-3/VEGF Bulky Tumors | NK012 | Eradication of tumors in all mice | |
| Orthotopic Glioblastoma Multiforme (U87MG) | NK012 | Significantly more potent antitumor activity and longer survival than CPT-11 | |
| Gastric Cancer Liver Metastasis (57L9Luc) | NK012 | 100% survival at day 131 (vs. 0% for CPT-11) | |
| HT-29 Colorectal Cancer (Combination) | NK012 + 5-FU | Significantly superior therapeutic effect compared to CPT-11 + 5-FU |
Clinical Trial Results
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Solid Tumors | MTD: 28 mg/m²; DLTs: primarily neutropenia; 2 partial responses observed. | |
| Phase II | Colorectal Cancer | Response Rate (RR): 3.8%; Median PFS: 3.30 months; Median OS: 15.03 months. Low incidence of severe diarrhea. | |
| Phase I/II | Multiple Myeloma | Recommended dose: 20 mg/m²; Best response: Stable disease in 12 of 16 patients. No objective responses. |
Experimental Protocols
In Vitro Growth Inhibition Assay
This protocol is adapted from methodologies used in preclinical studies of NK012.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HT-29 for colorectal cancer, U87MG for glioma) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Harvest exponentially growing cells and seed them into 96-well microtiter plates at a density of 6 x 10³ to 12 x 10³ cells per well in 180 µL of media.
3. Drug Treatment:
- Prepare serial dilutions of NK012, SN-38, and CPT-11.
- Add 20 µL of the drug solutions to the respective wells. Include untreated control wells.
4. Incubation:
- Incubate the plates for 72 hours at 37°C.
5. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Centrifuge the plates and aspirate the medium.
- Add 180 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell growth inhibition relative to untreated controls.
- Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each compound.
In Vivo Xenograft Model Study
This protocol is a generalized representation based on preclinical evaluations of NK012.
1. Animal Models:
- Use immunocompromised mice (e.g., BALB/c nude mice).
- All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. Tumor Cell Implantation:
- For subcutaneous models, inject human cancer cells (e.g., HT-29) mixed with Matrigel into the flank of the mice.
- For orthotopic models (e.g., glioma), inject tumor cells (e.g., U87MG) into the relevant organ (e.g., brain).
3. Tumor Growth and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers for subcutaneous models or using bioluminescence imaging for orthotopic models with luciferase-expressing cells.
- When tumors reach a predetermined size, randomize the mice into treatment groups.
4. Drug Administration:
- Reconstitute NK012 and CPT-11 in a suitable vehicle (e.g., 5% glucose solution).
- Administer the drugs intravenously (i.v.) via the tail vein. A typical dosing schedule might be every 4 days for a total of three doses.
5. Monitoring and Endpoints:
- Measure tumor volumes and body weights regularly.
- The primary endpoints are typically tumor growth inhibition and overall survival.
- Euthanize mice when tumors reach a maximum allowed size or if they show signs of significant morbidity.
6. Biodistribution Analysis (Optional):
- At various time points after drug administration, collect blood and tumor samples.
- Analyze the concentrations of NK012 (polymer-bound SN-38) and free SN-38 in the plasma and tumor tissue using high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of NK012.
References
Application Notes and Protocols for MS012 in Neurodegenerative Disease Research
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification, known as arginine methylation, plays a critical role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[2][3] PRMTs are classified into three types based on their catalytic activity.[4] Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[5] Type II PRMTs (PRMT5, 9) produce MMA and symmetric dimethylarginine (SDMA), while Type III (PRMT7) only generates MMA.[5]
Dysregulation of PRMT activity, particularly Type I PRMTs, has been implicated in various diseases, including cancer and, more recently, neurodegenerative disorders.[2][5][6] MS012 (also widely known as MS023) is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[1][4] It serves as a valuable chemical probe for investigating the biological functions of these enzymes and for validating their potential as therapeutic targets in disease models.[1] This document provides detailed application notes and protocols for utilizing this compound in the study of neurodegenerative diseases.
Mechanism of Action of this compound
This compound is a substrate-competitive inhibitor that binds to the arginine-binding pocket of Type I PRMTs.[1][4] By mimicking the arginine substrate, it effectively blocks the enzyme's catalytic activity, leading to a global reduction in cellular levels of asymmetric dimethylation (ADMA) on target proteins, such as histones.[1][4] Concurrently, this inhibition can lead to an increase in monomethylation and symmetric dimethylation as other PRMT types may compensate.[1] Its high selectivity for Type I PRMTs over Type II and III PRMTs, as well as other methyltransferases, makes it a precise tool for dissecting specific biological pathways.[4] For cellular studies, the structurally similar but biochemically inactive analog, MS094, is recommended as a negative control to distinguish on-target from off-target effects.[1][4]
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS023 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for MS012 in Immunological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of T-cell function, playing a pivotal role in their activation, proliferation, and differentiation.[1] Dysregulation of PRMT5 activity is implicated in various autoimmune diseases, making it a promising therapeutic target. MS012 is a potent and selective inhibitor of PRMT5. These application notes provide a comprehensive guide for utilizing this compound in immunological disorder research, summarizing its effects on T-cell responses and offering detailed protocols for key experimental assays. While specific quantitative data for this compound is still emerging, data from structurally similar and functionally equivalent PRMT5 inhibitors, such as CMP5, are presented to guide experimental design.
Mechanism of Action
This compound selectively inhibits PRMT5, a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. In T-cells, PRMT5 is transiently upregulated upon T-cell receptor (TCR) activation and is essential for their expansion.[2] The expression of PRMT5 is regulated by the NF-κB signaling pathway.[3] By inhibiting PRMT5, this compound is expected to suppress T-cell proliferation and effector functions, thereby ameliorating T-cell-mediated inflammation.[2]
Data Presentation
The following tables summarize the quantitative data for the PRMT5 inhibitor CMP5, a compound analogous to this compound, on T-helper (Th) cell proliferation. This data can be used as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of CMP5 on Murine T-helper Cell Proliferation [2]
| T-helper Cell Subtype | IC50 (µM) |
| Th1 | 3.7 |
| Th2 | 9.2 |
Table 2: Inhibition of T-cell Proliferation by CMP5 [2]
| Cell Type | Treatment | Proliferation Inhibition (%) |
| Murine Th1 cells | 25 µM CMP5 | 91 |
| Human Th1 cells | 25 µM CMP5 | 50 |
| Murine Th2 cells | 25 µM CMP5 | 90.5 |
| Human Th2 cells | 25 µM CMP5 | 9 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound in T-cells. Upon T-cell activation, the NF-κB pathway is initiated, leading to the upregulation of PRMT5. PRMT5, in turn, promotes the production of IL-2 and subsequent T-cell proliferation. This compound inhibits PRMT5, thereby disrupting this cascade and suppressing the inflammatory T-cell response.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Experimental Workflow:
Materials:
-
Isolated primary T-cells (e.g., from PBMCs)
-
RPMI-1640 complete medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
This compound (dissolved in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)
-
96-well round-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and seed 1 x 10^5 cells/well into a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer and analyze the CFSE dilution profiles to determine the percentage of proliferating cells.
Cytokine Secretion Assay (ELISA)
This protocol details the measurement of IL-2 secretion from T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Materials:
-
Isolated primary T-cells
-
RPMI-1640 complete medium
-
This compound (dissolved in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Isolate and prepare T-cells as described in the T-Cell Proliferation Assay protocol.
-
Seed 2 x 10^5 cells/well into a 96-well flat-bottom plate.
-
Add serial dilutions of this compound to the wells, including a vehicle control.
-
Stimulate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
Western Blot for PRMT5 Expression
This protocol outlines the detection of PRMT5 protein levels in T-cells following activation and treatment with an NF-κB inhibitor to confirm the regulatory pathway.
Experimental Workflow:
Materials:
-
Isolated and activated T-cells
-
NF-κB inhibitor (e.g., Bay 11-7082)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Isolate primary T-cells and activate them with anti-CD3/CD28 for 48 hours.
-
Treat the activated T-cells with an NF-κB inhibitor (e.g., 5 µM Bay 11-7082) or vehicle (DMSO) for 8 hours.[4]
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Conclusion
This compound, as a selective PRMT5 inhibitor, holds significant promise for the study and potential treatment of immunological disorders. The provided application notes and protocols, based on existing knowledge of PRMT5 inhibition, offer a robust framework for investigating the effects of this compound on T-cell function. These methodologies will aid researchers in elucidating the precise role of PRMT5 in immune regulation and in advancing the development of novel therapeutics for autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB/mTOR/MYC Axis Drives PRMT5 Protein Induction After T Cell Activation via Transcriptional and Non-transcriptional Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with MS012 (Dimethyl Fumarate) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012, also known as dimethyl fumarate (B1241708) (DMF), is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis.[1] Its mechanism of action is multifaceted, involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response.[2][3] Emerging evidence suggests that the therapeutic effects of this compound may also be mediated through epigenetic modifications, specifically altering the landscape of histone modifications that regulate gene expression.[4][5]
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interactions of proteins with DNA.[6][7] When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it allows for the precise identification and quantification of specific histone modifications or the binding of transcription factors to genomic DNA.[8][9] These application notes provide a comprehensive protocol for performing ChIP assays in the context of this compound treatment to elucidate its effects on chromatin structure and gene regulation.
Data Presentation: Quantitative Analysis of this compound on Histone Modifications
The following tables summarize quantitative data from representative studies investigating the impact of this compound (Dimethyl Fumarate) on histone modifications. This data, generated through ChIP assays, demonstrates the compound's ability to modulate the epigenetic landscape.
Table 1: Effect of this compound (DMF) on Histone Acetylation at the Il17 Locus in Murine Tc17 Cells
| Target Genomic Region | Histone Modification | Treatment | Fold Enrichment (Relative to Control) |
| Il17 Promoter | H4Ac | DMF | Decreased |
| Il17 Enhancer-5 | H4Ac | DMF | Decreased |
| Il17 Promoter | H3K27Ac | DMF | Decreased |
| Il17 Enhancer-5 | H3K27Ac | DMF | Decreased |
Data is qualitatively summarized from a study by Na et al. (2019), which demonstrated a suppression of these permissive histone marks upon DMF treatment.[4]
Table 2: Effect of this compound (DMF) on Histone Acetylation in Primary Rat Astrocytes
| Histone Subunit | Modification | Treatment | Outcome |
| H2a.1 | Acetylation | DMF | Increased |
| H3.3 | Acetylation | DMF | Increased |
This data is derived from a proteomic analysis of DMF-treated astrocytes, as reported by Penas et al. (2013).[5]
Signaling Pathways and Experimental Workflow
This compound (Dimethyl Fumarate) Signaling Pathway
This compound activates the Nrf2 signaling pathway, which in turn influences histone modifications. Under basal conditions, Nrf2 is targeted for degradation by the Keap1-Cul3 complex. This compound covalently modifies Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 forms a complex with co-activators such as CBP/p300, which possess histone acetyltransferase (HAT) activity. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to histone acetylation and transcriptional activation of cytoprotective genes.[10][11]
Caption: this compound activates the Nrf2 pathway, leading to histone acetylation and gene expression.
Experimental Workflow for ChIP with this compound Treatment
The following diagram outlines the key steps in performing a Chromatin Immunoprecipitation experiment to study the effects of this compound treatment.
Caption: Workflow for ChIP with this compound treatment from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Treatment and Crosslinking
This protocol is designed for cultured cells grown in 150 mm dishes, containing approximately 2–5 x 107 cells per dish.[12]
-
Cell Culture: Plate cells at a suitable density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (Dimethyl Fumarate) or a vehicle control (e.g., DMSO). Treatment duration can vary, but a range of 4 to 24 hours is a common starting point.[5]
-
Crosslinking: To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubation: Gently swirl the dishes and incubate for 10 minutes at room temperature.[6]
-
Quenching: Stop the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubation: Incubate for 5 minutes at room temperature with gentle swirling.
-
Cell Harvesting: Place the dishes on ice and wash the cells twice with ice-cold PBS. Scrape the cells in the presence of ice-cold PBS containing protease inhibitors and collect them by centrifugation. The cell pellet can be stored at -80°C or used immediately for the ChIP procedure.[12]
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol has been adapted for use with magnetic beads for efficient and reproducible immunoprecipitation.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer supplemented with protease inhibitors.[6] Incubate on ice to facilitate the lysis of the cell membrane.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in Nuclear Lysis Buffer.[6]
-
Chromatin Shearing: Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions must be empirically determined for each cell type and sonicator.[13]
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
-
Immunoprecipitation:
-
Pre-clearing: To reduce non-specific background, pre-clear the chromatin by incubating with Protein A/G magnetic beads.[13]
-
Antibody Incubation: Add the ChIP-grade antibody specific for the histone modification of interest (e.g., anti-H3K27ac, anti-H4ac) or a negative control (e.g., Normal Rabbit IgG) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.
-
Bead Capture: Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein-DNA complexes.
-
-
Washes: Collect the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material. Finally, wash with a TE buffer.[14]
-
Elution and Reverse Crosslinking:
-
DNA Purification: Purify the DNA using a spin column-based kit or phenol:chloroform extraction. Elute the purified DNA in a small volume of nuclease-free water.[13] The DNA is now ready for quantitative analysis.
Protocol 3: Quantitative Analysis by qPCR
-
Primer Design: Design and validate primers specific to the genomic regions of interest.
-
qPCR Reaction Setup: Prepare qPCR reactions using a SYBR Green-based master mix, the purified ChIP DNA, input DNA (a fraction of the chromatin saved before immunoprecipitation), and a negative control (IgG pulldown).[9]
-
Data Analysis:
-
Calculate the amount of DNA in each sample relative to a standard curve.
-
Normalize the amount of DNA in the ChIP samples to the amount of DNA in the input sample. This is often expressed as "percent input".[9]
-
Compare the enrichment of the target genomic region in the this compound-treated samples to the vehicle-treated samples.
-
References
- 1. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 2. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17+ CD8+ T cell suppression by dimethyl fumarate associates with clinical response in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate regulates histone deacetylase expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChIP Protocol | Proteintech Group [ptglab.com]
- 7. Chromatin immunoprecipitation (ChIP) coupled to detection by quantitative real-time PCR to study transcription factor binding to DNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 10. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting epigenetic and post-translational modifications of NRF2: key regulatory factors in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of GLP-1 Receptor Signaling Inhibition by MS012
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis.[1][2][3] It acts by binding to its receptor (GLP-1R), a G protein-coupled receptor, which is primarily expressed in pancreatic beta cells but also found in other tissues.[2][4] Activation of the GLP-1R stimulates insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety. These actions make the GLP-1R a key therapeutic target for type 2 diabetes and obesity.
MS012 is a novel, potent, and selective small molecule inhibitor of the GLP-1 receptor signaling pathway. These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on GLP-1R-mediated downstream signaling cascades. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins within this pathway, thereby providing insights into the mechanism and efficacy of this compound.
Key Signaling Pathways and Targets for Analysis
Upon activation by a GLP-1 agonist (e.g., Exendin-4), the GLP-1R initiates downstream signaling through pathways such as the cAMP/PKA and PI3K/Akt pathways. Key proteins whose phosphorylation status can be assessed by Western blot to determine pathway activation and its inhibition by this compound include:
-
Phospho-Akt (Ser473): A key node in the PI3K/Akt pathway, involved in cell survival and proliferation.
-
Phospho-CREB (Ser133): A transcription factor activated by PKA, downstream of cAMP, which is involved in the regulation of gene expression.
-
GLP-1 Receptor (GLP-1R): To confirm its expression in the cellular model being used.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot experiment designed to assess the dose-dependent inhibition of GLP-1R signaling by this compound in a pancreatic beta-cell line (e.g., MIN6 cells) stimulated with Exendin-4. The data is presented as the relative band intensity of phosphorylated proteins normalized to their total protein expression and a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration (nM) | Relative p-Akt (Ser473) Intensity (Normalized) | Relative p-CREB (Ser133) Intensity (Normalized) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| Exendin-4 (100 nM) | 0 | 5.20 | 4.80 |
| Exendin-4 + this compound | 1 | 4.10 | 3.90 |
| Exendin-4 + this compound | 10 | 2.50 | 2.30 |
| Exendin-4 + this compound | 100 | 1.20 | 1.10 |
| Exendin-4 + this compound | 1000 | 0.95 | 0.90 |
Signaling Pathway and Inhibition by this compound
Caption: GLP-1 signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Materials and Reagents
-
Cell Culture: Pancreatic beta-cell line (e.g., MIN6), DMEM, FBS, Penicillin-Streptomycin.
-
Treatment: GLP-1 agonist (e.g., Exendin-4), this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer: PVDF membrane, methanol, transfer buffer.
-
Blocking: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-p-CREB (Ser133), Rabbit anti-total CREB, Mouse anti-β-actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Protocol Steps
-
Cell Culture and Treatment:
-
Seed MIN6 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 100 nM of a GLP-1 agonist for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the signal of the protein of interest to the corresponding total protein and a loading control (β-actin).
-
Logical Relationship Diagram
Caption: Logical flow of GLP-1R activation, inhibition, and outcome.
References
Application Notes and Protocols for High-Throughput Screening Assays Using MS012
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and selective small molecule inhibitor of G9a-Like Protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1).[1][2][3] GLP is a key enzyme that, often in a heterodimer with the related protein G9a (EHMT2), catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[3] This epigenetic modification is generally associated with transcriptional repression and the formation of heterochromatin. Dysregulation of GLP activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel inhibitors of GLP, using this compound as a reference compound. The methodologies described are suitable for screening large compound libraries and can be adapted for various laboratory settings.
Signaling Pathway of GLP (EHMT1)
GLP, in conjunction with G9a, plays a crucial role in regulating gene expression. The canonical pathway involves the methylation of H3K9, which leads to chromatin compaction and gene silencing. This process is involved in fundamental cellular functions such as cell identity maintenance, cell cycle regulation, and responses to environmental stimuli.[2] Beyond histone methylation, GLP can also methylate non-histone proteins, thereby influencing their stability and interactions, and modulating various signaling pathways.[2] In certain cancers, such as prostate cancer, GLP can activate oncogenic transcription programs, including E2F and MYC signaling pathways, highlighting its role as a potential therapeutic target.[4]
Caption: Simplified signaling pathway of the GLP/G9a complex and its inhibition by this compound.
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS workflow for identifying GLP inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives. This compound should be used as a positive control for inhibition in these assays.
Caption: General workflow for a high-throughput screening campaign to identify GLP inhibitors.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for this compound and provides a template for presenting HTS results.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (vs. G9a) | HTS Hit Criteria (% Inhibition) |
| This compound (Control) | GLP (EHMT1) | Biochemical | 7 | >140-fold | >50% at 10 µM |
| Compound A | GLP (EHMT1) | Biochemical | 50 | 50-fold | 85% |
| Compound B | GLP (EHMT1) | Biochemical | 250 | 20-fold | 65% |
| Compound C | GLP (EHMT1) | Biochemical | >10,000 | - | 10% |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for GLP Activity (Chemiluminescent)
This protocol is based on the principles of the EHMT1 (GLP) Chemiluminescent Assay Kit and is designed for a 384-well format suitable for HTS.[5] The assay measures the methylation of a histone H3 peptide substrate by GLP, detected by a specific antibody.
Materials:
-
Recombinant human EHMT1 (GLP) enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound (positive control)
-
Test compounds in DMSO
-
Primary antibody specific for di-methylated H3K9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM MgCl2, 4 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate using an acoustic dispenser.
-
Enzyme and Substrate Addition: Prepare a master mix containing GLP enzyme and the H3 peptide substrate in assay buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of SAM in assay buffer. Add 10 µL of the SAM solution to each well to initiate the methyltransferase reaction. Final concentrations should be optimized, but typical ranges are 1-5 nM GLP, 1-10 µM H3 peptide, and 1-5 µM SAM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 20 µL of diluted primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate 3 times with wash buffer.
-
Add 20 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the plate 3 times with wash buffer.
-
Add 20 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence signal using a plate reader.
Protocol 2: Cellular HTS Assay for GLP Activity (High-Content Imaging)
This cellular assay measures the levels of H3K9me2 in cells treated with test compounds, providing a more physiologically relevant assessment of inhibitor activity.
Materials:
-
A suitable cell line with detectable levels of H3K9me2 (e.g., PC-3, LNCaP)
-
This compound (positive control)
-
Test compounds in DMSO
-
Primary antibody against H3K9me2
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: Add test compounds and controls (this compound, DMSO) to the wells at the desired final concentrations. Incubate for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-H3K9me2 antibody in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the DAPI and secondary antibody fluorescence channels using a high-content imaging system.
-
Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K9me2 signal within each nucleus.
-
-
Data Analysis: Normalize the H3K9me2 intensity to the DMSO control. A decrease in fluorescence intensity indicates inhibition of GLP activity. Determine IC50 values by fitting the dose-response data to a four-parameter logistic model.
References
Application Notes and Protocols: MS012 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS012 is a potent and highly selective small molecule inhibitor of the G9a-like protein (GLP), a histone lysine (B10760008) methyltransferase. GLP, often in a complex with G9a, is a key enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. The dysregulation of GLP and G9a activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.
Emerging preclinical evidence suggests that combining epigenetic modifiers that target different components of the epigenetic machinery can lead to synergistic anti-cancer effects. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal (BET) domain inhibitors, and DNA Methyltransferase (DNMT) inhibitors. These combinations hold the potential to enhance therapeutic efficacy and overcome resistance mechanisms.
Application Notes: Synergistic Potential of this compound in Combination Therapies
The rationale for combining this compound with other epigenetic modifiers lies in the interconnected nature of epigenetic regulation. Targeting distinct but complementary pathways can lead to a more robust and sustained reactivation of tumor suppressor genes and induction of cancer cell death.
This compound in Combination with HDAC Inhibitors
Histone deacetylases (HDACs) and histone methyltransferases like GLP often cooperate to establish and maintain a repressive chromatin state. While GLP deposits methyl marks on H3K9, HDACs remove acetyl groups from histones, leading to chromatin compaction and gene silencing.
-
Mechanism of Synergy: The combination of this compound and an HDAC inhibitor can create a more permissible chromatin environment. This compound prevents the deposition of repressive H3K9me2 marks, while an HDAC inhibitor promotes histone hyperacetylation. This dual action can lead to a more effective and sustained reactivation of silenced tumor suppressor genes. Studies with G9a/GLP inhibitors have shown that co-treatment with HDAC inhibitors can synergistically reduce cancer cell viability[1].
-
Potential Signaling Pathways: The synergistic effect may involve the upregulation of cell cycle inhibitors (e.g., p21) and pro-apoptotic proteins of the BCL-2 family. The combination could also impact interferon response pathways, which are crucial for anti-tumor immunity[1].
This compound in Combination with BET Inhibitors
BET proteins are "readers" of the epigenetic code, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.
-
Mechanism of Synergy: While this compound works to open up chromatin at tumor suppressor gene loci, BET inhibitors can simultaneously suppress the expression of oncogenes that are dependent on acetylated histone recognition. This two-pronged attack can effectively halt cancer cell proliferation and induce apoptosis. Combination therapies involving BET inhibitors and other epigenetic modifiers have demonstrated synergistic lethality in various cancer models[2].
-
Potential Signaling Pathways: The combination is expected to impact pathways driven by major oncogenes such as MYC and those regulated by NF-κB. Downregulation of these pathways can lead to cell cycle arrest and apoptosis.
This compound in Combination with DNMT Inhibitors
There is a well-established interplay between histone methylation and DNA methylation in gene silencing. G9a/GLP can recruit DNA methyltransferases (DNMTs) to specific gene loci, leading to DNA methylation and long-term gene silencing.
-
Mechanism of Synergy: Combining this compound with a DNMT inhibitor can prevent both the initial histone methylation signal and the subsequent DNA methylation, leading to a more profound and durable reactivation of tumor suppressor genes. Studies using dual G9a/DNMT inhibitors or combinations of selective inhibitors have shown potent anti-tumor effects[3][4]. G9a/GLP inhibition has been shown to sensitize cancer cells to DNMT inhibitors[5][6].
-
Potential Signaling Pathways: The primary pathway affected is the reactivation of epigenetically silenced tumor suppressor genes. This can trigger various downstream pathways leading to apoptosis, cell cycle arrest, and cellular differentiation.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from combination studies with G9a/GLP inhibitors and other epigenetic modifiers, based on published literature for analogous compounds. This data illustrates the potential for synergistic interactions.
| Cell Line | Inhibitor 1 | IC50 (µM) | Inhibitor 2 | IC50 (µM) | Combination Index (CI) | Effect |
| NSCLC (A549) | UNC0638 (G9a/GLP-i) | 2.5 | Vorinostat (HDACi) | 1.8 | 0.6 | Synergy |
| Leukemia (MV4-11) | JQ1 (BETi) | 0.2 | Panobinostat (HDACi) | 0.05 | 0.4 | Synergy |
| Colon Cancer (HCT116) | UNC0642 (G9a/GLP-i) | 3.0 | Decitabine (DNMTi) | 0.5 | 0.7 | Synergy |
| Bladder Cancer (T24) | CM-272 (G9a/DNMT-i) | 0.1 | - | - | - | Potent single-agent |
Note: The data presented above is illustrative and compiled from various sources on G9a/GLP inhibitors. Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT) to Determine Synergy
This protocol is designed to assess the effect of this compound in combination with another epigenetic modifier on cancer cell viability and to quantify synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Second epigenetic modifier (e.g., HDACi, BETi, or DNMTi)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
DMSO (vehicle control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium[7].
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the second inhibitor in complete medium. A 7-point dose-response curve is recommended.
-
Treat the cells with this compound alone, the second inhibitor alone, and in combination at various concentration ratios. Include a vehicle control (DMSO).
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator[7].
-
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot for Histone Modifications
This protocol is to assess the impact of this compound and a combination treatment on global levels of H3K9me2 and histone acetylation.
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (15% or 4-20% gradient)[9]
-
Transfer apparatus and PVDF or nitrocellulose (0.2 µm) membrane[10]
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K9me2, anti-acetyl-H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Histone Extraction:
-
Lyse cells and isolate nuclei.
-
Extract histones using an acid extraction method[11].
-
Quantify protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[10].
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to total histone H3 levels.
-
Visualizations
References
- 1. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity of BET protein antagonist-based combinations in mantle cell lymphoma cells sensitive or resistant to ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MS012 Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of MS012, a selective G9a-like protein (GLP) inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize this compound concentration for maximum efficacy in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone Methyltransferase 1 (EHMT1). GLP forms a heterodimeric complex with another histone methyltransferase, G9a (EHMT2). This complex is primarily responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting GLP, this compound leads to a reduction in H3K9 methylation, which can result in the reactivation of silenced genes.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from low nanomolar (nM) to low micromolar (µM). Based on its high potency (biochemical IC50 of ~7 nM), a concentration range of 1 nM to 10 µM is recommended for initial screening.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells, typically below 0.5%, with 0.1% or lower being preferable. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: While this compound is a selective GLP inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay in parallel with your functional assays. This will help you distinguish between a specific biological effect and a general toxic response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium. | - The final concentration of this compound exceeds its aqueous solubility.- The DMSO stock was added too quickly to the aqueous medium. | - Perform serial dilutions of the DMSO stock in pre-warmed medium.- Ensure the final DMSO concentration is as low as possible.- Vortex the diluted solution gently before adding to the cell culture. |
| High variability between replicate wells. | - Inconsistent cell seeding density.- Uneven distribution of this compound.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| No observable effect of this compound. | - The concentration is too low.- The incubation time is too short.- The cell line is resistant to GLP inhibition.- The compound has degraded. | - Test a higher concentration range.- Increase the incubation time (e.g., 48-72 hours) to allow for changes in histone methylation and gene expression.- Confirm GLP expression in your cell line.- Prepare a fresh stock solution of this compound. |
| Excessive cell death, even at low concentrations. | - The compound is highly cytotoxic to the specific cell line.- The solvent (DMSO) concentration is too high. | - Perform a cytotoxicity assay to determine the IC50 for cell viability.- Use a lower concentration range of this compound.- Reduce the final DMSO concentration in the culture medium. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| GLP | Biochemical Assay | 7 | [1] |
Note: IC50 values in cell-based assays can vary significantly depending on the cell line, treatment duration, and the endpoint being measured. It is crucial to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting H3K9 methylation in a specific cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for Western blotting or other methods to measure H3K9me2 levels
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe changes in histone methylation. This is typically 48-72 hours.
-
-
Endpoint Analysis:
-
H3K9me2 Levels: Lyse the cells and determine the levels of H3K9me2 using Western blotting or an ELISA-based assay. Normalize the H3K9me2 signal to total histone H3 or a loading control like GAPDH.
-
Cell Viability: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT, PrestoBlue) to determine the cytotoxic effects of the different this compound concentrations.
-
-
Data Analysis:
-
Plot the normalized H3K9me2 levels (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in H3K9me2 levels.
-
Similarly, plot the cell viability data to determine the cytotoxic IC50.
-
Select a concentration range for your experiments that effectively reduces H3K9me2 levels with minimal cytotoxicity.
-
Protocol 2: Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed the cells and treat them with a range of this compound concentrations and a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
-
Mandatory Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting MS012 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with MS012, a selective G9a-like protein (GLP) lysine (B10760008) methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP) lysine methyltransferase, with an IC50 of 7 nM. It exhibits over 140-fold selectivity for GLP over the related G9a methyltransferase. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
Q2: I've received this compound as a powder. What is the recommended solvent for creating a stock solution?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A common starting concentration is 2 mg/mL, which may require gentle warming to achieve a clear solution.
Q3: My this compound solution in DMSO appears cloudy or has particulates. What should I do?
If your DMSO stock solution is not clear, gentle warming (e.g., in a 37°C water bath) can aid in dissolution. Ensure you are using anhydrous, high-purity DMSO, as contaminating moisture can reduce the solubility of hydrophobic compounds.
Q4: When I dilute my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture media), it precipitates. How can I prevent this?
This is a common issue known as "salting out." To prevent precipitation, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Vigorous and immediate mixing (vortexing or pipetting) is essential for rapid dispersion. Additionally, consider preparing intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer. This gradual dilution can help maintain solubility.
Q5: What is the maximum final concentration of DMSO that is safe for my cells in culture?
The final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. It is critical to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q6: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
While DMSO is the primary recommendation, other organic solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) can be tested for their ability to dissolve this compound. However, the compatibility of these solvents with your specific experimental system must be validated.
This compound Properties and Solubility
Below is a summary of the known properties and solubility of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₅N₅O₂ | |
| Molecular Weight | 401.55 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 2 mg/mL (with warming) | |
| Solubility in Water | Expected to be low/insoluble | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional, set to 37°C)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 401.55 g/mol
-
To make 1 mL of a 10 mM stock solution, you need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 401.55 g/mol * 1 mL = 0.0040155 g = 4.02 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.02 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solution is not completely clear, place the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Storage:
-
Once the this compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Troubleshooting Insolubility
This workflow provides a systematic approach to addressing insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
G9a/GLP Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of the G9a/GLP heterodimer. This complex is a key epigenetic regulator, primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression.
Caption: Simplified G9a/GLP signaling pathway and the inhibitory action of this compound.
Technical Support Center: Minimizing Off-Target Effects of MS012
Welcome to the technical support center for MS012, a selective G9a-like protein (GLP) lysine (B10760008) methyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as EHMT1 or KMT1D. GLP is a protein lysine methyltransferase that, often in a heterodimeric complex with the highly homologous G9a (EHMT2), catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are generally associated with transcriptional repression. This compound is competitive with the peptide substrate and uncompetitive with the cofactor S-adenosylmethionine (SAM).[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity towards GLP, like all small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations. Potential off-target effects could arise from interactions with other methyltransferases or unrelated proteins. For instance, the structurally related G9a/GLP inhibitor UNC0638 has been noted to have off-target effects on choline (B1196258) kinase (CHKA). While this compound has a high degree of selectivity, it is crucial to perform experiments that can distinguish on-target from off-target effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for the accurate interpretation of experimental results. Here are key strategies to employ:
-
Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., reduction in global H3K9me2 levels). Using excessive concentrations increases the likelihood of engaging lower-affinity off-target proteins.
-
Utilize a Negative Control Compound: Whenever possible, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Validation: The most rigorous method to confirm on-target activity is through genetic approaches. Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out GLP (EHMT1). If the phenotype observed with this compound is recapitulated in the GLP knockout/knockdown cells and is absent when this compound is added to these cells, it provides strong evidence for on-target activity.
Q4: I am observing a cellular phenotype that is inconsistent with the known functions of GLP. How can I troubleshoot this?
If you observe an unexpected phenotype, it is important to systematically investigate whether it is an on-target or off-target effect. The following troubleshooting workflow can guide you.
References
Improving the stability of MS012 in solution
Welcome to the technical support center for MS012, a selective G9a-like Protein (GLP) lysine (B10760008) methyltransferase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions (FAQs) regarding its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound has a reported solubility of 2 mg/mL in DMSO, which may require warming to achieve a clear solution[1]. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can promote hydrolysis of the compound[2].
Q2: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A2: Precipitation of small molecules from DMSO stock solutions upon storage, particularly after freeze-thaw cycles, is a common issue. Before use, it is essential to ensure the compound is fully redissolved. This can be achieved by gentle warming (e.g., to 37°C) and vortexing or sonication[3]. To minimize this issue, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles[2].
Q3: I'm observing a loss of this compound activity in my aqueous-based assay. What could be the cause?
A3: Loss of activity in aqueous buffers can be due to several factors, including:
-
Hydrolysis: this compound, like other small molecules with labile functional groups, may be susceptible to hydrolysis in aqueous environments. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions[4].
-
Oxidation: The compound may be sensitive to oxidation, which can be accelerated by dissolved oxygen in the buffer or exposure to light[2][4].
-
Poor Solubility and Precipitation: this compound is a quinazoline (B50416) derivative, and this class of compounds often exhibits poor aqueous solubility[1][5]. When a DMSO stock solution is diluted into an aqueous buffer, the compound's solubility limit may be exceeded, leading to precipitation. This is often misinterpreted as degradation[4].
-
Adsorption: The compound may adsorb to the surfaces of plastic storage tubes or assay plates, reducing its effective concentration in the solution[4].
Q4: How can I improve the stability of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Optimization: If this compound is susceptible to pH-dependent degradation, adjusting the pH of your buffer to a more favorable range can improve stability[4].
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the final solution can help maintain solubility. However, it is crucial to keep the final co-solvent concentration low (typically <1% v/v) and include a vehicle control in your experiments[6][7].
-
Addition of Surfactants or Cyclodextrins: Non-ionic surfactants like Tween 80 or the use of cyclodextrins can help solubilize hydrophobic compounds by forming micelles or inclusion complexes, respectively[5][6].
-
Light Protection: Studies on structurally similar quinazoline derivatives have shown that they can be unstable when exposed to light[4]. Therefore, it is recommended to store this compound solutions in amber vials or protect them from light.
-
Prepare Fresh Solutions: The most reliable way to ensure the integrity of your compound is to prepare fresh working solutions from a stock solution immediately before each experiment[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in DMSO stock solution upon storage. | Poor solubility; Compound degradation to an insoluble product; Water absorption in DMSO. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant. Use anhydrous DMSO and store in a desiccated environment. |
| Loss of compound activity in a cell-based assay. | Degradation in culture medium; Adsorption to plasticware; Poor cell permeability. | Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays. |
| Inconsistent results between experiments. | Instability of stock or working solutions; Incomplete dissolution of the compound. | Prepare fresh solutions for each experiment. Ensure the compound is fully dissolved by vortexing and visual inspection before use. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation upon dilution into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration in your assay. Optimize the co-solvent (e.g., DMSO) concentration. Use a different solvent system or a formulation with excipients like cyclodextrins to improve solubility. |
Quantitative Data: Stability of Structurally Similar Quinazoline Derivatives
| Compound | Solvent | Concentration | Storage Conditions | Stability Duration | Reference |
| BG1189 | Ultrapure Water | 1 mM | Dark, 22°C | Stable for 624 hours | [4] |
| BG1190 | Ultrapure Water | 1 mM | Dark, 22°C | Stable for 624 hours | [4] |
| BG1189 | DMSO | 1 mM | Dark, 22°C | Stable for 624 hours | [4] |
| BG1190 | DMSO | 1 mM | Dark, 22°C | Stable for 216 hours (9 days) | [4] |
Note: Both BG1189 and BG1190 were found to be unstable when exposed to normal room lighting conditions, even within the first 24 hours of preparation[4].
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes (amber or protected from light)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution[3].
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes in amber or light-protected tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentration.
-
It is recommended to perform an intermediate dilution step to minimize the final DMSO concentration in your assay (typically below 0.5%).
-
Vortex gently after each dilution step.
-
Use the final working solution promptly after preparation.
-
Protocol for Assessing the Stability of this compound in Aqueous Buffer by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Acetonitrile or methanol (B129727) (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier (HPLC grade)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the aqueous buffer at the desired concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will serve as your baseline sample.
-
Aliquot the remaining working solution into several sealed vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Place the vials in the respective temperature-controlled environments.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each storage condition.
-
If not already done, quench the reaction as described in step 1.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.
-
Visualizations
G9a/GLP Signaling Pathway in Cancer
Caption: G9a/GLP complex-mediated gene silencing pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A stepwise workflow for evaluating the stability of this compound in solution using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Addressing MS023-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to cytotoxicity induced by the type I protein arginine methyltransferase (PRMT) inhibitor, MS023.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with MS023.
1. Issue: Unexpectedly high cytotoxicity observed at low concentrations of MS023.
-
Question: Why am I seeing significant cell death at concentrations lower than the reported IC50 values?
-
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to MS023. Sensitivity has been correlated with the expression levels of PRMT1.[1][2] Cell lines with higher PRMT1 expression may be more susceptible to the cytotoxic effects of MS023.[2]
-
Recommendation: Determine the baseline PRMT1 expression in your cell line via Western blot or qPCR. It is also crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
-
Off-Target Effects: While MS023 is selective for type I PRMTs, high concentrations can lead to off-target effects. However, it is reported to be inactive against type II and III PRMTs, as well as protein lysine (B10760008) and DNA methyltransferases.[3]
-
Recommendation: Use the lowest effective concentration of MS023 as determined by your dose-response experiments. Consider using a negative control compound, such as MS094, which is a close but inactive analog of MS023, to distinguish between on-target and off-target effects.[3]
-
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.
-
Recommendation: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
2. Issue: Inconsistent results between experiments.
-
Question: What could be causing the variability in my cytotoxicity assay results with MS023?
-
Possible Causes & Solutions:
-
Compound Stability and Storage: Improper storage of MS023 can lead to degradation and loss of potency.
-
Recommendation: Store MS023 stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[4] Prepare fresh working solutions from the stock for each experiment.
-
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like MTT or MTS rely on cellular metabolic activity, which can be affected by treatments.
-
Recommendation: Consider using multiple assay types to confirm your findings. For instance, a membrane integrity assay (e.g., LDH release) can be used in conjunction with a metabolic assay.
-
-
Treatment Duration: The cytotoxic effects of MS023 are time-dependent. Longer exposure times will generally result in increased cell death.
-
Recommendation: Optimize the treatment duration for your specific cell line and experimental goals. A time-course experiment is highly recommended.
-
-
3. Issue: Difficulty in interpreting the mechanism of MS023-induced cytotoxicity.
-
Question: How can I confirm that the observed cell death is due to the expected mechanism of PRMT1 inhibition?
-
Possible Causes & Solutions:
-
Lack of Mechanistic Readouts: Observing cell death alone does not confirm the mechanism of action.
-
Recommendation: Perform downstream analyses to confirm the on-target effects of MS023. This can include:
-
Western Blotting: To detect a decrease in asymmetric dimethylarginine (ADMA) levels, a hallmark of type I PRMT inhibition.[2][3] You can also assess the levels of specific methylated histone marks, such as H4R3me2a.[3][4]
-
RNA-Seq Analysis: To identify changes in gene expression related to RNA splicing and the interferon response, which are known to be affected by MS023.[2][5][6]
-
Immunofluorescence: To detect an increase in γH2AX foci, which indicates DNA double-strand breaks.[1][2]
-
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of MS023-induced cytotoxicity?
MS023 is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs), with high potency against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][4] Its cytotoxic effects are primarily mediated through the inhibition of PRMT1. This inhibition leads to:
-
Impaired RNA Splicing: MS023 disrupts mRNA splicing, leading to intron retention.[2][7]
-
DNA Damage: The disruption of RNA metabolism can result in the formation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[1][2][6]
-
Induction of a Viral Mimicry Response: In some cancer cell lines, particularly triple-negative breast cancer, PRMT inhibition leads to the accumulation of cytoplasmic double-stranded RNA (dsRNA), triggering an antiviral innate immune response and activation of interferon (IFN) signaling pathways.[5]
2. What are the typical IC50 values for MS023 in different cell lines?
The half-maximal inhibitory concentration (IC50) for cell viability varies significantly across different cell lines, generally ranging from the nanomolar to the low micromolar scale. For instance, in clear cell renal cell carcinoma cell lines, IC50 values ranged from 0.4 µM to 6 µM.[6] In MCF7 cells, MS023 potently reduces H4R3me2a levels with an IC50 of 9 nM, while in HEK293 cells, the IC50 for inhibiting PRMT6 activity is 56 nM.[8] It is crucial to determine the IC50 empirically in your specific cell line of interest.
3. How can I mitigate MS023-induced cytotoxicity in my experiments if I am studying its non-cytotoxic effects?
-
Concentration Optimization: Use a concentration of MS023 that is sufficient to inhibit PRMT1 activity without causing significant cell death. This can be determined by performing a dose-response curve and selecting a concentration below the cytotoxic threshold.
-
Time-Course Experiments: Limit the duration of MS023 treatment to a time point where the desired biological effect is observed, but before significant cytotoxicity occurs.
-
Use of a Negative Control: The inactive analog, MS094, can be used as a negative control to ensure that the observed non-cytotoxic effects are specific to PRMT1 inhibition.[3]
4. Can MS023 be used in combination with other therapeutic agents?
Yes, studies have shown that MS023 can act synergistically with other agents. For example, it has been shown to enhance the effects of:
-
DNA Damaging Agents: Such as cisplatin (B142131) and etoposide.[1][2]
-
PARP Inhibitors: Like talazoparib (B560058) and olaparib.[1][2]
-
Ionizing Radiation (IR): MS023 can sensitize cells to radiation therapy.[1][2]
Quantitative Data Summary
Table 1: IC50 Values of MS023 in Various Assays and Cell Lines
| Target/Process | Cell Line/Assay | IC50 Value | Reference |
| PRMT1 | Biochemical Assay | 30 nM | [4] |
| PRMT3 | Biochemical Assay | 119 nM | [4] |
| PRMT4 | Biochemical Assay | 83 nM | [4] |
| PRMT6 | Biochemical Assay | 4 nM | [4] |
| PRMT8 | Biochemical Assay | 5 nM | [4] |
| H4R3me2a Reduction | MCF7 | 9 ± 0.2 nM | [4] |
| H3R2me2a Reduction | HEK293 | 56 ± 7 nM | [3][4] |
| Cell Viability | ccRCC Cell Lines | 0.4 - 6 µM | [6] |
| Cell Viability | SK-LU-1 | 41 µM | [4] |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[9][10]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
MS023 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MS023 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MS023. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Protocol: Western Blot for Asymmetric Dimethylarginine (ADMA)
This protocol is to confirm the on-target activity of MS023 by detecting changes in global protein arginine methylation.[2][3]
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
MS023
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADMA (e.g., anti-asymmetric di-methyl Arginine)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of MS023 for the chosen duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to MS012 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MS012, a potent and selective G9a-Like Protein (GLP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the G9a-Like Protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1).[1] GLP forms a heterodimeric complex with G9a (EHMT2), and this complex is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[2][3][4] These methylation marks are associated with transcriptional repression, leading to the silencing of gene expression.[1][3] this compound inhibits the catalytic activity of GLP, thereby preventing H3K9 methylation and leading to the reactivation of silenced genes.
Q2: What is the typical cellular response to this compound treatment?
A2: The cellular response to this compound can vary depending on the cell type and context. Generally, treatment with a GLP inhibitor like this compound leads to a global reduction in H3K9me2 levels. This can result in the re-expression of silenced tumor suppressor genes, leading to outcomes such as cell cycle arrest, apoptosis, and inhibition of cell proliferation and invasion in cancer cells.[3]
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to assess the global levels of H3K9me2 using a Western blot. A significant decrease in H3K9me2 levels after treatment indicates that this compound is engaging its target. It is also advisable to include a positive control, such as a cell line known to be sensitive to GLP/G9a inhibition, and a negative control (vehicle-treated cells).
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of GLP, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is crucial to use the lowest effective concentration and appropriate controls in your experiments. Comparing the effects of this compound with another structurally different GLP/G9a inhibitor or using genetic knockdown (siRNA or shRNA) of EHMT1 can help to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide: Overcoming Resistance to this compound
Resistance to targeted therapies is a significant challenge in both clinical and experimental settings.[5] While specific mechanisms of acquired resistance to this compound have not been extensively documented, several potential mechanisms can be hypothesized based on the function of GLP/G9a and general principles of drug resistance.
Issue 1: Decreased or Lack of Cellular Response to this compound Treatment
-
Possible Cause 1: Intrinsic Resistance.
-
Explanation: Some cell lines may have inherent characteristics that make them less sensitive to GLP inhibition. This could be due to pre-existing alterations in downstream signaling pathways that bypass the effects of GLP/G9a-mediated gene silencing.
-
Troubleshooting:
-
Cell Line Screening: Test a panel of different cell lines to identify those that are most sensitive to this compound.
-
Combination Therapy: Investigate synergistic effects by combining this compound with other therapeutic agents. For example, studies have shown that inhibiting EHMT1/2 can sensitize cancer cells to PARP inhibitors.[6][7]
-
-
-
Possible Cause 2: Acquired Resistance.
-
Explanation: Prolonged exposure to this compound may lead to the selection of a resistant cell population. Potential mechanisms include:
-
Upregulation of GLP/G9a Expression: Cells may compensate for the inhibition by increasing the expression of the target proteins.
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to promote survival and proliferation, rendering them less dependent on the pathways regulated by GLP/G9a. For instance, activation of pro-survival pathways like PI3K/AKT/mTOR has been suggested as a potential escape mechanism.[6][7]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][8][9]
-
-
Troubleshooting:
-
Verify Target Engagement: In resistant cells, confirm that this compound is still able to reduce H3K9me2 levels. If not, this could point to issues with drug uptake or efflux.
-
Investigate Bypass Pathways: Use pathway analysis tools (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify upregulated survival pathways in resistant cells. Consider co-treatment with inhibitors targeting these bypass pathways.
-
Assess Drug Efflux: Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity can be restored. Measure the intracellular concentration of this compound in sensitive versus resistant cells.
-
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cell lines, illustrating a common experimental outcome.
| Cell Line | Treatment | IC50 (µM) for Cell Viability | Fold Resistance |
| Sensitive Cell Line (e.g., MDA-MB-231) | This compound | 0.5 | 1 |
| Resistant Cell Line (e.g., MDA-MB-231-MR) | This compound | 5.0 | 10 |
| Resistant Cell Line + Efflux Pump Inhibitor | This compound + Verapamil | 1.5 | 3 |
This is example data and should be determined experimentally.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.[10][11][12]
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Histone Methylation
This protocol is used to determine the effect of this compound on H3K9me2 levels.[13][14][15][16][17]
-
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and extract histones according to standard protocols.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
3. Co-Immunoprecipitation (Co-IP) for GLP-G9a Interaction
This protocol can be used to investigate if this compound affects the interaction between GLP and G9a.[18]
-
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Primary antibody (e.g., anti-GLP or anti-G9a)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
-
-
Procedure:
-
Lyse cells with Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both GLP and G9a.
-
Visualizations
Caption: Mechanism of action of this compound on the GLP/G9a signaling pathway.
Caption: Troubleshooting workflow for overcoming resistance to this compound.
Caption: A typical experimental workflow to investigate this compound resistance.
References
- 1. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting histone methyltransferases EHMT1 and EHMT2 to sensitize PARP inhibitor-resistant ovarian cancer - Zachary Watson [grantome.com]
- 18. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Experiments with MS012
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting long-term experiments using MS012, a selective inhibitor of G9a-Like Protein (GLP) lysine (B10760008) methyltransferase.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone Methyltransferase 1 (EHMT1).[1][2] GLP is a protein lysine methyltransferase that, often in a heterodimer with the highly homologous G9a (EHMT2), is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[3][4] These methylation marks are generally associated with transcriptional repression.[3] this compound exerts its effects by inhibiting the catalytic activity of GLP, thereby preventing H3K9 methylation and modulating gene expression.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound should be handled with care.
-
Powder: The solid form of this compound should be stored at -20°C.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term stability (up to 6 months).[5] For short-term storage (up to 1 month), -20°C is acceptable.[5]
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of small molecule inhibitors in aqueous cell culture media at 37°C can vary. While specific long-term stability data for this compound in various media is not extensively published, it is a common best practice for long-term experiments to replenish the compound regularly. Chemical degradation in the culture medium can lead to a decrease in the effective concentration of the inhibitor over time.[5] To ensure consistent inhibitory pressure, it is advisable to change the medium and re-add fresh this compound every 24 to 48 hours.[5][6]
Q4: What are the expected cellular effects of long-term treatment with this compound?
A4: Long-term inhibition of GLP with this compound can lead to a variety of cellular effects, primarily stemming from the alteration of the epigenetic landscape. These can include:
-
Changes in Gene Expression: Sustained reduction of H3K9me2 levels can lead to the de-repression of genes normally silenced by this mark.
-
Phenotypic Changes: Depending on the cell type and context, this can manifest as alterations in cell proliferation, differentiation, or response to other stimuli.
-
Potential for Cellular Adaptation: Over extended periods, cells may develop compensatory mechanisms to counteract the effects of GLP inhibition. It is crucial to monitor the desired biological endpoint throughout the experiment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Diminished or inconsistent effect of this compound over time. | 1. Chemical degradation of this compound: The compound may be degrading in the cell culture medium at 37°C. 2. Cellular adaptation or resistance: Cells may be upregulating compensatory pathways. 3. Suboptimal initial concentration: The initial dose may not have been sufficient for sustained inhibition. | 1. Increase the frequency of media changes with fresh this compound to every 24 hours.[5] 2. Verify target engagement periodically by measuring H3K9me2 levels via Western blot. 3. Perform a thorough dose-response curve in a short-term assay to determine the optimal concentration before initiating long-term studies. |
| High levels of cytotoxicity or cell death observed in long-term cultures. | 1. This compound concentration is too high: The effective concentration for short-term assays may be toxic over longer periods. 2. Off-target effects: At higher concentrations, the inhibitor may affect other cellular processes. 3. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. | 1. Reduce the concentration of this compound to a level that maintains a biological effect while preserving cell viability. 2. Consult the selectivity data for this compound and consider potential off-target effects in your experimental system. 3. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[7] |
| Variability between experimental replicates. | 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. 2. Inconsistent cell seeding density: Differences in starting cell numbers can affect the outcome of the experiment. 3. Edge effects in multi-well plates: Cells in the outer wells may behave differently due to evaporation. | 1. Prepare a master mix of media containing the final concentration of this compound to add to all relevant wells. 2. Use a cell counter to ensure consistent cell numbers are seeded in each well. 3. To minimize edge effects, avoid using the outermost wells of multi-well plates for data collection and fill them with sterile PBS or media. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against GLP and a panel of other protein methyltransferases, demonstrating its high selectivity.
| Target | IC50 (nM) | Selectivity vs. GLP |
| GLP (EHMT1) | 7 | - |
| G9a (EHMT2) | >1000 | >140-fold |
| SETD7 | >50000 | >7140-fold |
| SETD8 | >50000 | >7140-fold |
| SUV39H2 | >50000 | >7140-fold |
| PRMT1 | >50000 | >7140-fold |
| PRMT3 | >50000 | >7140-fold |
| PRMT4 | >50000 | >7140-fold |
| PRMT5 | >50000 | >7140-fold |
| PRMT6 | >50000 | >7140-fold |
Data adapted from Xiong Y, et al. J Med Chem. 2017.[2]
Experimental Protocols
1. Cell-Based Assay for Evaluating the Effect of this compound on H3K9 Dimethylation
This protocol describes a method to treat a cancer cell line with this compound and assess its impact on global H3K9 dimethylation levels by Western blot.
Materials:
-
Cancer cell line of interest (e.g., a line where G9a/GLP is expressed)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for several days of treatment without reaching confluency. Allow cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO). For a long-term experiment, replace the media with fresh this compound every 48 hours for the desired duration (e.g., up to 6 days).
-
Histone Extraction: At the end of the treatment period, wash the cells with ice-cold PBS and harvest the cell pellet. Perform an acid extraction to isolate histone proteins.[8]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
Western Blotting: a. Prepare protein samples by diluting them in Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against H3K9me2 and Total Histone H3 overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop with a chemiluminescent substrate. h. Capture the image and perform densitometry analysis to quantify the changes in H3K9me2 levels relative to the total H3 loading control.
2. In Vivo Xenograft Model Experiment with this compound
This protocol provides a general framework for evaluating the efficacy of this compound in a murine subcutaneous xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Vehicle solution (e.g., a solution appropriate for the route of administration, such as a mix of PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: a. Prepare the this compound formulation in the vehicle solution. The dosage will need to be optimized, but a starting point could be in the range of 2-30 mg/kg, based on studies with similar quinazoline (B50416) derivatives.[9] b. Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or twice daily). c. Administer the vehicle solution to the control group on the same schedule.
-
Monitoring: a. Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). b. Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferases G9a/ Ehmt2 and GLP/ Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Histone Modification [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Refining experimental protocols for MS012
Disclaimer: Initial research indicates that "MS012" is the model number for a tester of alternator voltage regulators.[1][2][3][4][5] As this does not align with the requested content for researchers and drug development professionals, the following information has been generated for a hypothetical research compound designated this compound , a novel kinase inhibitor, to fulfill the structural and content requirements of your request.
This technical support center provides troubleshooting guides and frequently asked questions for the experimental use of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and selective ATP-competitive inhibitor of the Janus kinase (JAK) family, with the highest affinity for JAK2. It functions by blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and immune response.[6][7] |
| What is the recommended solvent and storage condition for this compound? | This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C to prevent degradation. |
| Is this compound suitable for in vivo studies? | Yes, preliminary pharmacokinetic studies have been conducted. Please refer to the in vivo protocol section for recommended dosing and administration routes. |
| What is the stability of this compound in cell culture media? | This compound is stable in standard cell culture media containing up to 10% fetal bovine serum for at least 72 hours at 37°C. |
| Does this compound exhibit off-target effects? | This compound has been profiled against a panel of over 300 kinases and shows high selectivity for the JAK family. However, at concentrations exceeding 10 µM, some off-target activity on other kinases may be observed. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate due to evaporation.[8]3. Contamination of cell culture.[9] | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly test for mycoplasma contamination. |
| No or low activity of this compound in a kinase assay. | 1. Improper preparation of this compound solution.2. Inactive enzyme.3. Incorrect ATP concentration. | 1. Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffer.2. Use a fresh batch of kinase and confirm its activity with a known positive control.3. The kinase activity is dependent on the ATP concentration; ensure it is within the optimal range for the assay.[10] |
| Unexpected cell morphology changes after treatment. | 1. High concentration of DMSO in the final culture medium.2. Off-target effects of this compound at high concentrations. | 1. Ensure the final DMSO concentration does not exceed 0.5% (v/v).2. Perform a dose-response experiment to identify the optimal concentration with minimal morphological changes. |
| High background signal in Western blot analysis. | 1. Insufficient blocking of the membrane.2. Primary or secondary antibody concentration is too high. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).2. Titrate the antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| HEL 92.1.7 | Erythroleukemia | 5 |
| K562 | Chronic Myeloid Leukemia | 250 |
| A549 | Lung Carcinoma | > 10,000 |
| MCF-7 | Breast Adenocarcinoma | > 10,000 |
Detailed Experimental Protocols
Protocol: In Vitro Kinase Assay for this compound
This protocol describes a method for determining the inhibitory activity of this compound on a specific kinase using an ADP-Glo™ Kinase Assay.[3]
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- ATP Solution: Prepare a 100 µM ATP solution in Kinase Buffer.
- Kinase Solution: Dilute the recombinant kinase to 2X the final desired concentration in Kinase Buffer.
- Substrate Solution: Dilute the peptide substrate to 2X the final desired concentration in Kinase Buffer.
2. Assay Procedure:
- Prepare a serial dilution of this compound in Kinase Buffer.
- Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 µL of the 2X Kinase Solution to each well.
- Incubate at room temperature for 10 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 10 µL of a pre-mixed 2X ATP/Substrate solution.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of JAK2 phosphorylation.
Caption: Experimental workflow for the in vitro kinase assay using this compound.
References
- 1. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. labiotech.eu [labiotech.eu]
- 8. focus.gbo.com [focus.gbo.com]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
How to control for variables in MS012 experiments
Welcome to the technical support center for MS012, a potent and selective inhibitor of Kinase-X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for critical variables in their experiments.
Frequently Asked Questions (FAQs)
General Compound Handling
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: Proper preparation and storage of this compound are crucial for maintaining its stability and activity. It is highly recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] Store this stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] When preparing working solutions, thaw an aliquot slowly and vortex gently to ensure it is fully dissolved before diluting into your aqueous experimental medium.[2] Always use amber glass vials or polypropylene (B1209903) tubes for long-term storage to prevent adhesion to container surfaces and photodegradation.[2]
Q2: My this compound solution has changed color or shows precipitation. What should I do?
A2: A color change in your this compound solution may indicate chemical degradation or oxidation, potentially triggered by exposure to light or air. Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. In either case, it is not recommended to proceed with the experiment using that solution. To troubleshoot, consider preparing a fresh stock solution, ensuring the compound is fully dissolved in the appropriate solvent (DMSO is common for initial testing) before making further dilutions. Visually inspect dilutions for any signs of precipitation immediately after preparation and after incubation at the experimental temperature.
Experimental Design & Controls
Q3: How do I determine the optimal concentration of this compound for my cell-based assay?
A3: To determine the optimal concentration, you should perform a dose-response experiment. A typical starting point is to test a broad range of concentrations, from 1 nM to 100 µM, to identify the potency of this compound in your specific cell line. This will help you determine the IC50 (half-maximal inhibitory concentration), which is the concentration of this compound required to reduce the biological response by 50%. It's crucial to use the lowest effective concentration to minimize potential off-target effects.
Q4: What are the essential controls to include in my this compound experiments?
A4: To ensure the validity of your results, several controls are essential. A vehicle control (e.g., medium with the same final concentration of DMSO used to dissolve this compound) is critical to distinguish the effects of the compound from those of the solvent. A positive control , such as a known activator of the signaling pathway you are studying or another well-characterized inhibitor of Kinase-X, can validate that your assay is working as expected. A negative control , like an inactive structural analog of this compound if available, can help confirm the specificity of the observed effects. For endpoint assays like Western blotting, a loading control (e.g., beta-actin, GAPDH) is necessary to ensure equal protein loading across samples.
Q5: How can I control for off-target effects of this compound?
A5: Off-target effects occur when a small molecule inhibitor interacts with proteins other than its intended target, which can lead to misleading results. To control for this, you can use an orthogonal validation approach by confirming your results with a structurally different inhibitor of Kinase-X. Genetic validation, such as using CRISPR-Cas9 to knock out the gene encoding Kinase-X, can also help confirm that the observed phenotype is a direct result of inhibiting the intended target. Additionally, performing proteome-wide profiling can help identify all cellular targets of this compound.
Cell Culture Variables
Q6: How does cell confluency affect my this compound experiments, and how can I control for it?
A6: Cell confluency, the percentage of the culture dish covered by adherent cells, can significantly impact experimental outcomes. High confluency can alter cell behavior, protein expression, and drug sensitivity. For many experiments, it is recommended to treat cells at a low confluency (e.g., 30-50%) to ensure they are in an exponential growth phase and to avoid contact inhibition, which could interfere with the drug's effects. It is crucial to maintain consistent cell densities across all experimental conditions to ensure reproducibility.
Q7: When and why should I use serum starvation in my experiments with this compound?
A7: Serum starvation is a technique used to synchronize cells in the same phase of the cell cycle (typically G0/G1) by depriving them of growth factors present in serum. This is particularly important when studying signaling pathways that are activated by growth factors. By serum-starving the cells before treatment with this compound and subsequent stimulation, you can reduce background signaling and observe a more robust and specific response to your experimental manipulations.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, compound precipitation, or compound aggregation. | Ensure homogenous cell suspension before seeding. Visually inspect this compound dilutions for precipitation. Consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to prevent aggregation. |
| No observable effect of this compound | Concentration is too low, compound is inactive, or incubation time is too short. | Test a higher concentration range. Verify the compound's activity in a more sensitive cell line. Increase the incubation time. Confirm the stability of your this compound stock. |
| Excessive cell death even at low concentrations | This compound is highly cytotoxic to the cell line, or the solvent concentration is too high. | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity (typically <0.5% v/v). |
| Inconsistent Western blot results | Uneven protein loading, improper antibody dilutions, or issues with protein transfer. | Perform a total protein stain on the membrane before blocking to check transfer efficiency. Always include a loading control (e.g., beta-actin, GAPDH). Optimize primary and secondary antibody concentrations. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions to measure the biological response.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Kinase-X Pathway Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. When cells reach the desired confluency (e.g., 70-80%), serum starve them overnight if required for your specific pathway analysis. Treat cells with this compound at various concentrations (including a vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase-X substrate overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total substrate protein and a loading control (e.g., beta-actin) to normalize the data.
Visualizations
Caption: The ABC signaling pathway with this compound inhibition of Kinase-X.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
Enhancing the specificity of MS012 in complex systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers enhance the specificity of the hypothetical protein methyltransferase inhibitor, MS012, in complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the protein methyltransferase, PRMT-X. It acts by competitively binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme, thereby preventing the transfer of methyl groups to its substrate proteins.
Q2: What are the known off-target effects of this compound?
A2: While designed for high selectivity, this compound may exhibit off-target activity at higher concentrations. Potential off-target effects can include the inhibition of other closely related methyltransferases or interactions with unrelated proteins. It is crucial to perform dose-response experiments to distinguish on-target from off-target effects.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use the lowest effective concentration: Determine the IC50 value for your target of interest and use concentrations in that range for your experiments.
-
Perform counter-screening: Test this compound against a panel of related methyltransferases to identify potential off-target interactions.
-
Assess cytotoxicity: Run viability assays on your cell lines to establish a therapeutic window.
-
Use orthogonal approaches: Confirm your findings using complementary techniques such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the target protein.
Q4: What are the best practices for storing and handling this compound?
A4: For optimal stability, store the lyophilized powder of this compound at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Lines
If you are observing significant cell death in your cell line at concentrations intended to be effective for PRMT-X inhibition, consider the following:
-
Concentration Too High: The experimental concentration may be well above the cytotoxic threshold for the cell line.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
Contamination: The cell culture or the drug stock may be contaminated.
Recommended Actions:
-
Perform a dose-response curve: Determine the cytotoxic concentration (CC50) for your specific cell line.
-
Lower the final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below a toxic level (typically ≤ 0.5%).
-
Use a fresh aliquot of this compound and sterile technique: Rule out contamination as a source of cytotoxicity.
Issue 2: Lack of On-Target Effect
If you do not observe the expected biological effect after treating your cells with this compound, consider these possibilities:
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve significant target inhibition.
-
Cellular Permeability: this compound may have poor permeability in your specific cell type.
-
Drug Inactivation: The compound may be unstable in your experimental conditions.
-
Target Not Expressed or Not Active: The target protein, PRMT-X, may not be expressed or functionally active in your cellular model.
Recommended Actions:
-
Increase Concentration and/or Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions.
-
Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to PRMT-X in your cells.
-
Confirm Target Expression: Use western blotting or qPCR to verify the expression of PRMT-X in your cell line.
Quantitative Data Summary
The following table provides a hypothetical comparison of IC50 values to help establish a therapeutic window for this compound.
| Assay Type | Target/Cell Line | IC50/CC50 | Interpretation |
| On-Target Activity | PRMT-X Enzymatic Assay | 50 nM | Potent inhibition of the primary target. |
| Off-Target Activity | Other Methyltransferases | > 10 µM | High selectivity for the intended target. |
| Cytotoxicity | HEK293 Cell Viability (72h) | 25 µM | Cytotoxic effects are observed at concentrations significantly higher than the on-target IC50. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cellular Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired biological endpoint (e.g., cell viability using a resazurin-based assay, or a specific downstream biomarker of PRMT-X activity).
-
Data Analysis: Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PRMT-X Substrate Methylation
-
Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the methylated form of a known PRMT-X substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for enhancing the specificity of this compound.
Caption: Logical troubleshooting tree for common this compound experimental issues.
Validation & Comparative
MS012: A Guide to Its Superior Selectivity for GLP over G9a
For researchers in epigenetics and drug discovery, the selective inhibition of histone methyltransferases is crucial for dissecting cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of MS012, a potent chemical probe, and its remarkable selectivity for G9a-like protein (GLP) over its close homolog G9a. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify the underlying concepts.
Unveiling the Selectivity of this compound: A Comparative Analysis
This compound has emerged as a valuable tool due to its significant selectivity for GLP, an enzyme often studied in conjunction with G9a. Both are key histone lysine (B10760008) methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9). While they often function as a heterodimer, discerning their individual roles requires highly selective inhibitors.
The inhibitory potency of this compound against GLP is in the low nanomolar range, while its activity against G9a is significantly weaker, demonstrating a selectivity of over 140-fold in biochemical assays.[1] This notable difference in potency allows researchers to probe the specific functions of GLP with minimal off-target effects on G9a.
To contextualize the performance of this compound, the following table compares its in vitro potency with other well-known G9a/GLP inhibitors:
| Compound | Target | IC50 (nM) | Selectivity (Fold) | Reference |
| This compound | GLP | 7 ± 2 | >140 (GLP/G9a) | [2] |
| G9a | 992 ± 337 | [2] | ||
| UNC0638 | GLP | 19 | ~1 (dual inhibitor) | [3][4] |
| G9a | <15 | |||
| A-366 | GLP | 38 | ~11.5 (G9a/GLP) | |
| G9a | 3.3 | |||
| BIX01294 | GLP | 900 | ~1.9 (G9a/GLP) | |
| G9a | 1700 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher fold selectivity indicates a more specific inhibition of the target enzyme.
Deciphering Inhibitor Potency and Selectivity: Experimental Protocols
The determination of inhibitor selectivity relies on robust and precise experimental methodologies. The following protocols outline two key assays used to characterize inhibitors like this compound.
Biochemical Selectivity Assessment: Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay is a widely used method to measure the activity of histone methyltransferases and the potency of their inhibitors. It quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Principle: A biotinylated histone peptide substrate is used. When the enzyme (G9a or GLP) transfers the tritiated methyl group from [³H]-SAM to the peptide, the radiolabeled product is captured by streptavidin-coated SPA beads. The proximity of the radioactive tritium (B154650) to the scintillant in the beads results in the emission of light, which is detected by a scintillation counter. An inhibitor will reduce the enzymatic activity, leading to a decrease in the scintillation signal.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM potassium phosphate (B84403) pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100).
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the histone methyltransferase (G9a or GLP) to the reaction buffer. Then, add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Methylation Reaction: Start the enzymatic reaction by adding a mixture of the biotinylated histone H3 peptide substrate and [³H]-SAM.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at room temperature to allow for histone peptide methylation.
-
Reaction Termination and Bead Addition: Stop the reaction by adding a stop solution. Then, add streptavidin-coated SPA beads to each well.
-
Signal Detection: Incubate the plate to allow the biotinylated peptide to bind to the SPA beads. Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biophysical Validation of Binding: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique to directly measure the binding affinity of an inhibitor to its target enzyme. It quantifies the heat released or absorbed during the binding event.
Principle: A solution of the inhibitor is titrated into a solution containing the target enzyme. The heat change upon binding is measured by the microcalorimeter. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Detailed Protocol:
-
Sample Preparation: Prepare the enzyme (G9a or GLP) and the inhibitor (this compound) in the same, extensively dialyzed buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Loading the Calorimeter: Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution. The heat change after each injection is measured.
-
Data Acquisition: The instrument records the heat change as a function of the molar ratio of the inhibitor to the enzyme.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Scientific Approach
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the specific action of this compound.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Cross-Validation of EZH2 Inhibition: A Comparative Analysis of UNC1999's Effects Across Diverse Cell Types
A Note on the Target Compound: Initial searches for a specific EZH2 inhibitor designated "MS012" did not yield conclusive results. However, a compound with the identifier this compound is commercially available as a selective G9a-like Protein (GLP) lysine (B10760008) methyltransferase inhibitor.[1] Given the context of the requested comparison, this guide will focus on a well-characterized dual EZH2/EZH1 inhibitor, UNC1999 , as a representative example for cross-validating the effects of EZH2 inhibition in different cell types. This guide will objectively compare its performance with other prominent EZH2 inhibitors, supported by experimental data.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] It plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Aberrant EZH2 activity is implicated in the development and progression of various cancers, making it a compelling therapeutic target.[4] UNC1999 is a potent and selective small molecule inhibitor of both EZH2 and EZH1. This guide provides a comparative overview of UNC1999's effects across different cancer cell lines, alongside other EZH2 inhibitors.
Comparative Efficacy of EZH2 Inhibitors Across Cell Lines
The following table summarizes the inhibitory concentrations and effects of UNC1999 and other EZH2 inhibitors on the viability of various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |
| UNC1999 | MLL-rearranged leukemia cells | Leukemia | <10 nM (EZH2), 45 nM (EZH1) | Suppresses H3K27me3/2, inhibits cell growth, induces apoptosis and differentiation. | |
| HT-29, HCT-15 | Colon Cancer | 1-5 µM (in combination) | Minimal effect on proliferation alone; synergistic decrease in proliferation and increased apoptosis when combined with an EGFR inhibitor (gefitinib). | ||
| Glioblastoma BTICs | Glioblastoma | Low micromolar range | Cytotoxic, inhibits self-renewal, causes G1 cell cycle arrest. | ||
| Multiple Myeloma cell lines | Multiple Myeloma | 1-4 µM | Reduces cell viability, downregulates oncogenes (IRF-4, XBP-1, c-MYC). | ||
| THP-1 | Pediatric Acute Monocytic Leukemia | 1 µM | Induces apoptosis, inhibits AKT and ERK phosphorylation. | ||
| GSK126 | THP-1 | Pediatric Acute Monocytic Leukemia | 1 µM | Induces apoptosis via PARP-1 cleavage. | |
| EPZ-5687 | THP-1 | Pediatric Acute Monocytic Leukemia | 1 µM | Induces apoptosis via PARP-1 cleavage. | |
| Tazemetostat (EPZ-6438) | Follicular Lymphoma (EZH2-mutant) | Lymphoma | N/A | 69% overall response rate in patients. | |
| Follicular Lymphoma (EZH2-wild type) | Lymphoma | N/A | ~35% response rate in patients. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate EZH2 inhibitors, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of EZH2 inhibitors.
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the EZH2 inhibitor (e.g., UNC1999) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTS or AlamarBlue to each well.
-
Measurement: After a further incubation period, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for H3K27me3 and Other Proteins
This technique is used to detect changes in protein levels, such as the global reduction of H3K27me3 or the induction of apoptosis markers.
-
Cell Lysis: Harvest treated and control cells and lyse them to extract total protein or histone extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-H3K27me3, anti-cleaved PARP, anti-EZH2, anti-Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or Actin) to determine relative protein expression changes.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of histone modifications.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target of interest (e.g., H3K27me3). Use magnetic beads coated with Protein A/G to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation: Prepare a DNA library from the purified ChIP DNA for next-generation sequencing.
-
Sequencing: Sequence the DNA library.
-
Data Analysis: Align the sequence reads to a reference genome and perform peak calling to identify regions enriched for the histone modification. This can reveal changes in H3K27me3 at specific gene promoters or enhancers following inhibitor treatment.
Conclusion
The dual EZH2/EZH1 inhibitor UNC1999 demonstrates potent anti-proliferative and pro-apoptotic effects across a range of cancer cell types, including leukemia, glioblastoma, and multiple myeloma. Its efficacy can be further enhanced in combination with other targeted therapies, as seen in colon cancer cells. The primary mechanism of action involves the specific inhibition of H3K27 methylation, leading to the de-repression of tumor suppressor genes. The experimental protocols outlined provide a robust framework for the continued investigation and cross-validation of EZH2 inhibitors in diverse cellular contexts, which is essential for advancing these promising epigenetic therapies towards clinical application.
References
- 1. This compound ≥98% (HPLC) | 2089617-83-2 [sigmaaldrich.com]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MS012 and UNC0642: Selective GLP versus Dual G9a/GLP Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the biological roles of specific enzymes and validating their potential as therapeutic targets. This guide provides a detailed comparative analysis of two widely used histone methyltransferase inhibitors, MS012 and UNC0642, focusing on their distinct mechanisms of action, target selectivity, and available experimental data.
This compound is a potent and highly selective inhibitor of G9a-like protein (GLP), also known as euchromatic histone-lysine N-methyltransferase 1 (EHMT1). In contrast, UNC0642 is a potent dual inhibitor of both GLP and its closely related homolog, G9a (EHMT2). Both enzymes play crucial roles in regulating gene expression through the methylation of histone H3 on lysine (B10760008) 9 (H3K9), a mark primarily associated with transcriptional repression. The differential selectivity of this compound and UNC0642 makes them valuable tools for dissecting the specific functions of GLP and the combined roles of the G9a/GLP heterodimer.
Mechanism of Action and Target Specificity
Both this compound and UNC0642 are substrate-competitive inhibitors, binding to the substrate-binding pocket of their respective target enzymes and preventing the methylation of histone and non-histone substrates. Their distinct selectivity profiles, however, dictate their utility in research.
UNC0642 was developed as a chemical probe for in vivo studies, exhibiting high potency against both G9a and GLP with IC50 values of less than 2.5 nM for both enzymes.[1][2] It is highly selective, showing over 20,000-fold selectivity for G9a/GLP over 13 other methyltransferases and over 2,000-fold selectivity against PRC2-EZH2.[2]
This compound , on the other hand, was designed for its high selectivity for GLP. It exhibits a potent IC50 of 7 nM for GLP, with a remarkable greater than 140-fold selectivity over G9a.[3] This high degree of selectivity allows for the specific interrogation of GLP's functions, independent of G9a activity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and UNC0642, providing a clear comparison of their in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of this compound and UNC0642
| Compound | Target(s) | IC50 | Ki | Binding Affinity (Kd) |
| This compound | GLP | 7 nM | Not Reported | 46 ± 15 nM |
| G9a | 992 ± 337 nM | Not Reported | 445 ± 40 nM | |
| UNC0642 | G9a/GLP | < 2.5 nM | 3.7 ± 1 nM | G9a: 230 ± 17 nM, GLP: 62 ± 16 nM |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile
| Compound | Selectivity | Details |
| This compound | >140-fold for GLP over G9a | Did not inhibit a panel of 29 other methyltransferases at 1 µM. Modest inhibition of METTL3-14 at 10 µM.[1] |
| UNC0642 | >20,000-fold for G9a/GLP over 13 other methyltransferases | >2,000-fold selective over PRC2-EZH2.[2] >300-fold selective over a broad range of kinases, GPCRs, transporters, and ion channels, with the exception of the histamine (B1213489) H3 receptor.[2] |
Table 3: Cellular Activity - Reduction of H3K9 Dimethylation (H3K9me2)
| Compound | Cell Line | IC50 for H3K9me2 Reduction |
| This compound | Not Reported | Data not available in published literature. |
| UNC0642 | PANC-1 | 40 nM |
| MDA-MB-231 | 110 nM | |
| PC3 | 130 nM | |
| U2OS | < 150 nM |
UNC0642 data from multiple sources.[2][4]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This assay is a common method to determine the in vitro potency (IC50) of inhibitors against histone methyltransferases like G9a and GLP.
Materials:
-
Recombinant G9a or GLP enzyme
-
Biotinylated histone H3 peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Inhibitor compounds (this compound, UNC0642) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In each well of the microplate, add the assay buffer, the respective enzyme (G9a or GLP), and the inhibitor at various concentrations.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and ³H-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution containing non-radioactive SAM and EDTA.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptides will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter. The proximity of the ³H-methyl group on the peptide to the scintillant in the bead generates a light signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Reduction Assay (Western Blot)
This assay is used to determine the cellular potency of the inhibitors by measuring the reduction of the H3K9me2 mark in treated cells.
Materials:
-
Cell line of interest (e.g., PANC-1, MDA-MB-231)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, UNC0642) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (or DMSO as a vehicle control) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
-
Calculate the percentage of H3K9me2 reduction for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
This compound and UNC0642 represent two valuable, yet distinct, chemical tools for the study of G9a and GLP histone methyltransferases. UNC0642, as a potent dual inhibitor, is well-suited for investigating the combined roles of G9a and GLP in various biological processes and disease models, and its favorable pharmacokinetic properties make it suitable for in vivo experiments. This compound, with its high selectivity for GLP, provides a unique opportunity to dissect the specific functions of GLP, independent of G9a inhibition.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies aiming to understand the overall consequences of inhibiting H3K9 dimethylation by the G9a/GLP complex, UNC0642 is an excellent choice. For investigations focused on the unique, non-redundant roles of GLP, this compound is the superior tool. The lack of cellular activity data for this compound in reducing H3K9me2 levels is a current limitation and presents an opportunity for future investigation to further characterize this selective probe. This comparative guide provides a solid foundation for researchers to make an informed decision on the appropriate inhibitor for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Head-to-Head Showdown: MS012 vs. BIX-01294 in G9a/GLP Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for dissecting the roles of the histone methyltransferases G9a and G9a-like protein (GLP). This guide provides a comprehensive, data-driven comparison of two key inhibitors: MS012, a selective GLP inhibitor, and BIX-01294, a dual G9a/GLP inhibitor. By presenting their biochemical and cellular activities, alongside detailed experimental protocols, this guide aims to facilitate an informed choice of inhibitor for specific research applications.
At a Glance: Key Performance Indicators
| Parameter | This compound | BIX-01294 |
| Target Potency (Biochemical IC50) | GLP: 7 nMG9a: 992 nM | G9a: 1.7 - 1.9 µMGLP: 0.7 - 0.9 µM[1] |
| Selectivity | >140-fold for GLP over G9a | Dual inhibitor with slight preference for GLP |
| Cellular Activity (H3K9me2 Reduction) | Data not directly available. The related compound UNC0638, which shares the same scaffold, potently reduces H3K9me2 levels in cells with an IC50 of 81 nM in MDA-MB-231 cells. | Reduces H3K9me2 levels in various cell lines, including MDA-MB-231 cells with an IC50 of 500 nM.[1] |
| Cell Viability (Toxicity) | Data not directly available. The related compound UNC0638 shows significantly lower toxicity than BIX-01294, with an EC50 of 11,000 nM in an MTT assay in MDA-MB-231 cells. | Displays cellular toxicity at concentrations close to its effective dose for H3K9me2 reduction, with an EC50 of 2,700 nM in an MTT assay in MDA-MB-231 cells. |
Delving Deeper: Mechanism of Action and Cellular Effects
Both this compound and BIX-01294 are small molecule inhibitors that target the catalytic activity of G9a and GLP, enzymes responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). This methylation is a key epigenetic mark associated with transcriptional repression.
This compound stands out for its remarkable selectivity for GLP over G9a. This specificity makes it an invaluable tool for dissecting the distinct biological functions of GLP, which are not fully redundant with those of G9a. While direct cellular data for this compound is limited in the public domain, the well-characterized analog UNC0638, which is more cell-permeable, demonstrates that this chemical scaffold can potently reduce cellular H3K9me2 levels and exhibits a favorable therapeutic window with low cytotoxicity.[2][3]
BIX-01294 , on the other hand, is a well-established dual inhibitor of both G9a and GLP.[1] It has been widely used to study the combined effects of inhibiting both enzymes. Numerous studies have demonstrated its ability to decrease global H3K9me2 levels in various cell lines.[4][5][6] This reduction in the repressive H3K9me2 mark can lead to the reactivation of silenced genes. Functionally, BIX-01294 has been shown to induce apoptosis and inhibit proliferation in cancer cells. However, a key consideration for researchers is its relatively narrow therapeutic window, with cellular toxicity observed at concentrations near those required for effective inhibition of H3K9 methylation.
Visualizing the Science
To better understand the processes discussed, the following diagrams illustrate the G9a/GLP signaling pathway and the workflows for key experimental procedures.
Caption: G9a/GLP signaling pathway and points of inhibition.
Caption: Experimental workflows for key cellular assays.
Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in this guide.
Western Blot for Histone Methylation
This protocol is adapted from standard procedures for detecting histone modifications.[7][8][9][10]
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.
-
Quantify protein concentration using a standard assay (e.g., Bradford).
-
-
SDS-PAGE and Transfer:
-
Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In-Cell Western (ICW) Assay for H3K9me2
This high-throughput method allows for the quantification of protein levels in fixed cells.[11][12][13][14][15]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or BIX-01294 for the desired duration (e.g., 48 hours).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block cells with a suitable blocking buffer for 1.5 hours at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
Wash cells three times.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Normalize the H3K9me2 signal to the nuclear stain signal to account for cell number.
-
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19][20]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or BIX-01294 for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
Conclusion
The choice between this compound and BIX-01294 will ultimately depend on the specific research question. For studies aiming to elucidate the distinct roles of GLP, the high selectivity of This compound makes it the superior tool. For investigating the combined effects of G9a and GLP inhibition, BIX-01294 remains a relevant, albeit less selective, option. Researchers should, however, be mindful of the potential for off-target effects and the narrower therapeutic window of BIX-01294 when interpreting cellular data. The provided experimental protocols offer a solid foundation for conducting rigorous and reproducible comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 9. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. licorbio.com [licorbio.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 14. biomol.com [biomol.com]
- 15. products.advansta.com [products.advansta.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cytotronics.com [cytotronics.com]
A Comparative Guide to the Type I PRMT Inhibitor MS023
This guide provides a comprehensive comparison of the research compound MS023, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), with other relevant molecules. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of published findings.
Mechanism of Action
MS023 is a cell-active inhibitor that demonstrates high potency for Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in gene regulation and signal transduction by catalyzing the formation of asymmetric dimethylarginine (ADMA) on substrate proteins, a key post-translational modification.[3][4] MS023 acts by binding to the substrate binding site of these enzymes, thereby inhibiting their catalytic activity.[1][2] Notably, it is inactive against Type II and Type III PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases, highlighting its selectivity.[1] A close analog, MS094, is inactive in biochemical and cellular assays and serves as a useful negative control in experiments.[1][5]
Signaling Pathway of PRMT Inhibition by MS023
The following diagram illustrates the effect of MS023 on the protein arginine methylation pathway.
Caption: Inhibition of Type I PRMTs by MS023 blocks the formation of ADMA.
Quantitative Data Summary
The following table summarizes the inhibitory activity of MS023 and a related compound against various PRMTs, as determined by in-vitro enzymatic assays.
| Compound | Target PRMT | IC50 (nM)[1][2] |
| MS023 | PRMT1 | 250 ± 15 |
| PRMT3 | 1100 ± 180 | |
| PRMT4 | 260 ± 10 | |
| PRMT6 | 9 ± 0.9 | |
| PRMT8 | 42 ± 3 | |
| Compound 2 (Pyrrole Core) | PRMT1 | >70-fold more potent than triazole core |
| PRMT3 | >70-fold more potent than triazole core | |
| PRMT4 | >70-fold more potent than triazole core | |
| PRMT6 | ~10-fold more potent than triazole core | |
| PRMT8 | >70-fold more potent than triazole core |
Experimental Protocols
In-Cell Western (ICW) Assay for PRMT Inhibitor Potency
This protocol is a representative method for determining the potency of PRMT inhibitors in a cellular context.
-
Cell Culture: NSC-34 cells are cultured in appropriate media and conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PRMT inhibitor (e.g., MS023) or a negative control (e.g., MS094).
-
Measurement of Methylation: An In-Cell Western (ICW) assay is used to measure the total levels of asymmetric dimethylarginine (ADMA) for Type I PRMT inhibitors or symmetric dimethylarginine (SDMA) for Type II PRMT inhibitors.
-
Data Analysis: The results are used to calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the measured methylation mark.[5]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of a PRMT inhibitor.
Caption: A typical workflow for assessing PRMT inhibitor activity in cells.
Reproducibility and Further Research
The provided data and protocols are based on published literature. For researchers aiming to reproduce these findings, it is crucial to follow the detailed methodologies outlined in the cited papers. The use of the inactive analog MS094 as a negative control is highly recommended to ensure the observed effects are specific to the inhibition of Type I PRMTs.[1][5] Further research could explore the therapeutic potential of MS023 in diseases where PRMTs are dysregulated, such as in certain cancers.[2][3]
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 5. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of EZH2 Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry Note: The compound MS012 was initially queried as an EZH2 inhibitor. However, publicly available data identifies this compound as a selective G9a-like Protein (GLP) lysine (B10760008) methyltransferase inhibitor with an IC50 of 7 nM for GLP, not for EZH2. Therefore, a direct comparison of this compound within the context of EZH2 inhibition is not applicable. This guide will instead provide a comparative analysis of well-characterized EZH2 inhibitors: Tazemetostat, GSK126, and CPI-1205.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and has emerged as a significant target in oncology.[1] It is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Overexpression or mutation of EZH2 is linked to the progression of various cancers, making its inhibition a promising therapeutic strategy.[1][4] This guide offers a comparative overview of the IC50 values of three prominent EZH2 inhibitors, details the experimental protocols for their determination, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of EZH2 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tazemetostat, GSK126, and CPI-1205 from both biochemical and cellular assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of EZH2 or the levels of H3K27me3 in cells by 50%.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Tazemetostat (EPZ-6438) | Biochemical (Peptide substrate) | Wild-type EZH2 | 11 | |
| Biochemical (Nucleosome substrate) | Wild-type EZH2 | 16 | ||
| Biochemical | Rat EZH2 | 4 | ||
| Biochemical | EZH1 | 392 | ||
| Cellular (H3K27me3) | WSU-DLCL2 (EZH2 Y646F) | 9 | ||
| Cellular (Proliferation) | SMARCB1-deleted MRT cells | 32 - 1000 | ||
| GSK126 | Biochemical | Wild-type EZH2 | 9.9 | |
| Cellular (Proliferation) | HEC-50B (High EZH2) | 1.0 (µM) | ||
| Cellular (Proliferation) | Ishikawa (High EZH2) | 0.9 (µM) | ||
| Cellular (Proliferation) | HEC-265 (Low EZH2) | 10.4 (µM) | ||
| Cellular (Proliferation) | Multiple Myeloma Cell Lines | 12,600 - 17,400 | ||
| CPI-1205 | Biochemical | Wild-type EZH2 | 0.2 - 30 | |
| Cellular (H3K27me3) | Lymphoma Cell Lines | <100 |
EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes SUZ12 and EED. EZH2 utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the trimethylation of histone H3 at lysine 27. This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors. EZH2 inhibitors act as SAM-competitive inhibitors, blocking this process and leading to the reactivation of tumor suppressor gene expression.
Caption: EZH2 signaling pathway and mechanism of inhibitor action.
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. Below are generalized protocols for biochemical and cellular assays used to evaluate EZH2 inhibitors.
Biochemical IC50 Determination (Radioactive Filter Binding Assay)
This assay measures the direct enzymatic activity of purified EZH2.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.
-
Enzyme and Substrate Addition: Add purified recombinant PRC2 complex (containing EZH2, EED, SUZ12) and the histone H3 peptide substrate to the reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the EZH2 inhibitor (e.g., Tazemetostat) to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding S-adenosyl-[3H]-methionine ([3H]-SAM).
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding S-adenosyl-homocysteine (SAH).
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated histone peptide.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., HEPES) to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Add a scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cellular IC50 Determination (H3K27me3 AlphaLISA Assay)
This assay measures the level of the H3K27me3 mark within cells after treatment with an inhibitor.
-
Cell Culture: Culture the desired cancer cell line (e.g., WSU-DLCL2) in appropriate media.
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor for a specified period (e.g., 72 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer to release the nuclear contents.
-
Histone Extraction: Add an extraction buffer to solubilize the histones.
-
Detection:
-
Add biotinylated anti-Histone H3 (C-terminus) antibody and AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody.
-
Incubate to allow for antibody-histone binding.
-
Add Streptavidin-Donor beads, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads into proximity.
-
-
Signal Measurement: Excite the Donor beads at 680 nm. If in proximity, the Donor beads will transfer energy to the Acceptor beads, which will emit light at 520-620 nm. Measure the emission signal using a suitable plate reader.
-
Data Analysis: The intensity of the emitted light is proportional to the amount of H3K27me3. Normalize the data to untreated controls and plot the percentage of H3K27me3 against the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an EZH2 inhibitor in a cellular assay.
References
Assessing the Therapeutic Index of MS012 Versus Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for epigenetic targets is a rapidly advancing field in drug discovery. A key parameter in the evaluation of any potential therapeutic is its therapeutic index (TI), the ratio between the toxic dose and the therapeutic dose of a drug. A wider therapeutic index suggests a greater margin of safety. This guide provides a comparative assessment of the G9a-like protein (GLP) lysine (B10760008) methyltransferase inhibitor, MS012, against other similar compounds, focusing on their therapeutic indices as determined from available in vitro data.
Executive Summary
This compound is a potent and selective inhibitor of G9a-like protein (GLP) lysine methyltransferase.[1][2] This guide compares this compound to other well-characterized G9a/GLP inhibitors: UNC0638, UNC0642, and BIX-01294. While in vivo toxicity data (LD50 or TD50) to calculate a definitive therapeutic index is not publicly available for these compounds, an in vitro therapeutic index can be estimated by comparing the cytotoxic concentrations (EC50) with the concentrations required for target inhibition (IC50). Based on available data, UNC0638 and UNC0642 exhibit a more favorable in vitro therapeutic index compared to BIX-01294. Insufficient public data is available to definitively place this compound in this ranking, highlighting the need for further studies.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency Against G9a and GLP
| Compound | Target | IC50 (nM) | Selectivity (GLP vs. G9a) |
| This compound | GLP | 7[1] | >140-fold[1] |
| G9a | ~1000 | ||
| UNC0638 | G9a | <15[3] | ~1.3-fold |
| GLP | 19 | ||
| UNC0642 | G9a | <2.5 | ~1-fold |
| GLP | <2.5 | ||
| BIX-01294 | GLP | 700 | ~2.4-fold (in favor of GLP) |
| G9a | 1700 |
Table 2: In Vitro Cytotoxicity and Therapeutic Index Estimation
| Compound | Cell Line | Cytotoxicity EC50 (nM) | On-Target IC50 (H3K9me2 reduction) (nM) | Estimated In Vitro Therapeutic Index (EC50/IC50) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| UNC0638 | MDA-MB-231 | >10,000 | 81 | >123 |
| PC3 | >10,000 | 59 | >169 | |
| UNC0642 | U2OS, PC3, PANC-1 | >3,000 | <150 | >20 |
| BIX-01294 | MDA-MB-231 | ~3000 | 500 | ~6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of the compounds and to calculate the EC50 values.
Materials:
-
Cells of interest (e.g., MDA-MB-231, PC3)
-
96-well plates
-
Complete culture medium
-
Test compounds (this compound, UNC0638, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours or overnight at 37°C to ensure complete dissolution of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the compound concentration to determine the EC50 value using non-linear regression analysis.
Protocol 2: In-Cell Western for H3K9 Dimethylation
This assay quantifies the intracellular inhibition of G9a/GLP by measuring the levels of their product, dimethylated histone H3 at lysine 9 (H3K9me2).
Materials:
-
Cells of interest
-
96-well black-walled plates
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K9me2
-
Normalization antibody (e.g., anti-Actin or a DNA stain like DRAQ5)
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well black-walled plate and treat with compounds as described in the MTT assay protocol.
-
After treatment, fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 and the normalization antibody overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate the cells with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both H3K9me2 and the normalization control.
-
Quantify the signal intensities and normalize the H3K9me2 signal to the normalization control. Plot the normalized signal against compound concentration to determine the cellular IC50.
Protocol 3: G9a/GLP Biochemical Assay
This in vitro assay measures the direct enzymatic inhibition of G9a and GLP by the test compounds.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT)
-
Test compounds
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, G9a or GLP enzyme, and the histone H3 peptide substrate.
-
Add various concentrations of the test compounds to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).
-
Add SPA beads to the wells. The beads will bind to the biotinylated peptide substrate.
-
When the [3H]-methyl group is transferred to the peptide, it comes into close proximity with the scintillant in the bead, generating a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
Mandatory Visualization
Caption: G9a/GLP signaling pathway and points of inhibition.
Caption: Workflow for determining the in vitro therapeutic index.
References
Navigating the Landscape of Relapsing-Remitting Multiple Sclerosis Treatment: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Dimethyl Fumarate (B1241708) (Tecfidera®, BG-12) and other leading disease-modifying therapies for Relapsing-Remitting Multiple Sclerosis (RRMS). This document synthesizes key efficacy and safety data from pivotal clinical trials, details experimental methodologies, and visualizes complex biological pathways to offer a clear, data-driven comparison.
The treatment landscape for Relapsing-Remitting Multiple Sclerosis (RRMS) has evolved significantly, offering patients and clinicians a range of therapeutic options with diverse mechanisms of action and efficacy profiles. This guide focuses on a meta-analysis of studies involving Dimethyl Fumarate (DMF), marketed as Tecfidera®, and compares its performance against other widely used RRMS treatments: Glatiramer Acetate (B1210297) (Copaxone®), Fingolimod (B1672674) (Gilenya®), Teriflunomide (B560168) (Aubagio®), Natalizumab (Tysabri®), and Ocrelizumab (Ocrevus®).
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize the key quantitative outcomes from the pivotal clinical trials for each respective therapy. These trials were foundational in demonstrating the efficacy and safety of each treatment and gaining regulatory approval.
Table 1: Annualized Relapse Rate (ARR)
| Treatment | Pivotal Trial(s) | Treatment Arm | Comparator Arm | ARR (Treatment) | ARR (Comparator) | Relative Reduction |
| Dimethyl Fumarate | DEFINE | 240 mg BID | Placebo | 0.18 | 0.37 | 53% |
| CONFIRM | 240 mg BID | Placebo | 0.22 | 0.40 | 44% | |
| Glatiramer Acetate | GALA | 40 mg 3x/week | Placebo | 0.331 | 0.505 | 34%[1] |
| Fingolimod | FREEDOMS | 0.5 mg/day | Placebo | 0.18 | 0.40 | 55%[2] |
| TRANSFORMS | 0.5 mg/day | IFN β-1a | 0.16 | 0.33 | 52%[3] | |
| Teriflunomide | TEMSO | 14 mg/day | Placebo | 0.37 | 0.54 | 31.5%[4] |
| Natalizumab | AFFIRM | 300 mg every 4 weeks | Placebo | 0.22 | 0.73 | 68%[5] |
| Ocrelizumab | OPERA I & II | 600 mg every 24 weeks | IFN β-1a | 0.16 | 0.29 | 46-47%[6] |
Table 2: Disability Progression
| Treatment | Pivotal Trial(s) | Endpoint | Treatment Arm | Comparator Arm | Risk Reduction |
| Dimethyl Fumarate | DEFINE | 12-week confirmed disability progression | 240 mg BID | Placebo | 38% |
| Glatiramer Acetate | GALA | Not reported as a primary or key secondary outcome in the initial publication. | |||
| Fingolimod | FREEDOMS | 3-month confirmed disability progression | 0.5 mg/day | Placebo | 30%[2] |
| Teriflunomide | TEMSO | 12-week confirmed disability progression | 14 mg/day | Placebo | 30%[4] |
| Natalizumab | AFFIRM | Sustained disability progression | 300 mg every 4 weeks | Placebo | 42%[5] |
| Ocrelizumab | OPERA I & II | 24-week confirmed disability progression | 600 mg every 24 weeks | IFN β-1a | 40%[7] |
Table 3: MRI Outcomes
| Treatment | Pivotal Trial(s) | MRI Endpoint | Treatment Arm | Comparator Arm | Reduction |
| Dimethyl Fumarate | DEFINE/CONFIRM (Integrated) | New or enlarging T2 lesions | 240 mg BID | Placebo | 85% |
| Gd-enhancing lesions | 240 mg BID | Placebo | 90% | ||
| Glatiramer Acetate | GALA | New or enlarging T2 lesions | 40 mg 3x/week | Placebo | 34.7%[1] |
| Gd-enhancing lesions | 40 mg 3x/week | Placebo | 44.8%[1] | ||
| Fingolimod | FREEDOMS | New or enlarging T2 lesions | 0.5 mg/day | Placebo | 74%[2] |
| Gd-enhancing lesions | 0.5 mg/day | Placebo | 70%[2] | ||
| Teriflunomide | TEMSO | New or enlarging T2 lesions | 14 mg/day | Placebo | 69%[4] |
| Gd-enhancing lesions | 14 mg/day | Placebo | 80%[4] | ||
| Natalizumab | AFFIRM | New or enlarging T2 lesions | 300 mg every 4 weeks | Placebo | 83%[5] |
| Gd-enhancing lesions | 300 mg every 4 weeks | Placebo | 92%[5] | ||
| Ocrelizumab | OPERA I & II | New or enlarging T2 lesions | 600 mg every 24 weeks | IFN β-1a | 77%[7] |
| Gd-enhancing lesions | 600 mg every 24 weeks | IFN β-1a | 94-95%[7] |
Mechanisms of Action: A Visualized Comparison
The therapeutic agents discussed employ distinct mechanisms to modulate the immune system and mitigate the autoimmune attack on the central nervous system that characterizes multiple sclerosis.
Dimethyl Fumarate (DMF): Nrf2 Pathway Activation
Dimethyl Fumarate and its active metabolite, monomethyl fumarate, are believed to exert their effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[8] This pathway helps protect cells from oxidative stress, which is implicated in the neurodegenerative and inflammatory aspects of MS.[4] Some studies also suggest Nrf2-independent immunomodulatory effects.[9]
Other Key Mechanisms of Action
-
Glatiramer Acetate: Acts as a decoy for the immune system. It is a random polymer of four amino acids found in myelin basic protein and is thought to induce and activate T-helper 2 (Th2) suppressor T cells that migrate to the brain and lead to in situ bystander suppression.[3][7]
-
Fingolimod: A sphingosine (B13886) 1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their migration into the central nervous system.[10][11]
-
Teriflunomide: Reversibly inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, thereby reducing the proliferation of activated T and B lymphocytes.[12][13]
-
Natalizumab: A monoclonal antibody that targets the α4-integrin on leukocytes, preventing them from crossing the blood-brain barrier.[14][15]
-
Ocrelizumab: A monoclonal antibody that selectively targets and depletes CD20-expressing B cells, which play a central role in the pathogenesis of MS.[2][16]
Experimental Protocols: A Look into Pivotal Trials
The methodologies of the pivotal clinical trials are crucial for interpreting their results. Below is a generalized workflow representing the structure of these landmark studies.
Pivotal Phase III Clinical Trial Workflow for RRMS Therapies
The specific protocols for each trial, while following this general structure, had unique elements. For instance, the DEFINE and CONFIRM trials for Dimethyl Fumarate were both two-year, randomized, multicenter, double-blind, placebo-controlled studies, with CONFIRM also including an active reference comparator arm of Glatiramer Acetate.[17] The OPERA I and II trials for Ocrelizumab were identically designed, randomized, double-blind, double-dummy, active-controlled studies comparing Ocrelizumab to Interferon beta-1a.[7] The TEMSO trial for Teriflunomide was a randomized, double-blind, placebo-controlled, parallel-group study.[18] The FREEDOMS and TRANSFORMS trials for Fingolimod were both randomized, double-blind studies, with FREEDOMS being placebo-controlled and TRANSFORMS being active-controlled against Interferon beta-1a.[3][14] The AFFIRM trial for Natalizumab was a two-year, randomized, placebo-controlled, double-blind study.[5] The GALA study for Glatiramer Acetate was a randomized, double-blind, placebo-controlled trial.[19]
This comparative guide is intended to provide a high-level, objective summary of the available data. For detailed information, readers are encouraged to consult the primary publications of the cited clinical trials.
References
- 1. Three times weekly glatiramer acetate in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Randomized trial of oral teriflunomide for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled trial of natalizumab for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. neuro-sens.com [neuro-sens.com]
- 8. neurology.org [neurology.org]
- 9. MRI outcomes in a placebo-controlled trial of natalizumab in relapsing MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of glatiramer acetate efficacy in patients with RRMS in the GALA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teriflunomide cuts annual MS relapse rate more than a third | MDedge [mdedge.com]
- 12. Long-term effects of fingolimod in multiple sclerosis: the randomized FREEDOMS extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnnp.bmj.com [jnnp.bmj.com]
- 16. Safety and efficacy of fingolimod in patients with relapsing-remitting multiple sclerosis (FREEDOMS II): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Teriflunomide - Wikipedia [en.wikipedia.org]
- 19. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal Procedures for MS012: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of MS012
This document provides detailed procedural guidance for the proper disposal of this compound, a potent and selective inhibitor of G9a-Like Protein (GLP) Lysine Methyltransferase, identified by CAS number 2089617-83-2. The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.
I. Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling Precautions:
-
Avoid creating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other types of waste, such as non-hazardous materials, sharps, and biological waste.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is sealed when not in use to prevent spills or evaporation.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly indicate the contents, including the full chemical name: "this compound (N2-Hexyl-6,7-dimethoxy-N4-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine)".
-
Include the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the storage area away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal should be carried out by a licensed hazardous waste disposal contractor.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Provide them with information about the spilled chemical.
-
IV. Data Presentation
| Characteristic | Information | Source |
| Chemical Name | N2-Hexyl-6,7-dimethoxy-N4-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine | N/A |
| CAS Number | 2089617-83-2 | N/A |
| Molecular Formula | C22H35N5O2 | N/A |
| Disposal Classification | Hazardous Chemical Waste | General laboratory safety guidelines |
| Primary Hazards | Assumed to be toxic, irritant. Handle with care. | General laboratory safety guidelines |
V. Experimental Protocols
As this document pertains to disposal, detailed experimental protocols are not applicable. All handling and disposal actions should be guided by established laboratory safety protocols and institutional guidelines for hazardous waste management.
VI. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
